Anle138b-F105
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H37FN4O5 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-N-[2-[2-[2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethoxy]ethoxy]ethyl]aniline |
InChI |
InChI=1S/C36H37FN4O5/c37-30-10-7-26(8-11-30)24-44-32-6-1-3-27(19-32)23-38-13-15-42-17-18-43-16-14-39-31-5-2-4-28(20-31)33-22-34(41-40-33)29-9-12-35-36(21-29)46-25-45-35/h1-12,19-22,38-39H,13-18,23-25H2,(H,40,41) |
Clave InChI |
MEIDEMYMCHHCAT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Anle138b-based AUTOTAC in Alpha-Synuclein Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Anle138b and its advanced application in the form of an Autophagy-Targeting Chimera (AUTOTAC), specifically the compound ATC161. The user's query "Anle138b-F105" is understood to refer to this bifunctional molecule, which leverages Anle138b as a targeting moiety. This document outlines the core mechanism, presents quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved in the therapeutic targeting of alpha-synuclein (B15492655) aggregates.
Introduction: From Aggregation Inhibition to Targeted Degradation
The aggregation of the alpha-synuclein protein is a central pathological hallmark of synucleinopathies, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy.[1] The formation of toxic oligomeric and fibrillar species of alpha-synuclein is believed to drive neurodegeneration.[1] Anle138b, a diphenyl-pyrazole compound, was developed as a small molecule inhibitor that can cross the blood-brain barrier and specifically bind to these pathological aggregates, thereby modulating their formation and reducing their toxicity.[1][2]
Building upon this principle, a novel therapeutic strategy known as AUTOTAC has been developed to achieve not just inhibition, but the active clearance of these protein aggregates. This guide focuses on ATC161 , an AUTOTAC that utilizes Anle138b as a target-binding ligand (TBL) to specifically recognize alpha-synuclein aggregates.[3][4] This bifunctional molecule links the aggregate-binding properties of Anle138b to a mechanism that hijacks the cell's own autophagy pathway to clear the toxic proteins.[3][5]
Core Mechanism of Action: ATC161 (Anle138b-based AUTOTAC)
The mechanism of ATC161 is a multi-step process that bridges the recognition of pathological alpha-synuclein aggregates with their targeted destruction via the autophagy-lysosome pathway.[3][4]
-
Selective Binding to Alpha-Synuclein Aggregates: The Anle138b moiety of ATC161 acts as a "warhead," selectively binding to the oligomeric and fibrillar forms of alpha-synuclein.[6] This interaction is specific to the aggregated forms, leaving monomeric alpha-synuclein, which is involved in normal physiological functions, unaffected.[4]
-
Recruitment of the Autophagy Machinery: The other end of the ATC161 molecule is an autophagy-targeting ligand (ATL). This ATL is designed to bind to and allosterically activate the autophagy receptor p62/SQSTM1.[4][5]
-
Formation of the Ternary Complex: The binding of ATC161 to both the alpha-synuclein aggregate and p62/SQSTM1 results in the formation of a ternary complex. This complex formation induces the self-polymerization of p62/SQSTM1.[5][6]
-
Phagophore Sequestration and Autophagosome Formation: The polymerized p62, now laden with the alpha-synuclein aggregate cargo, is recognized and sequestered by the forming phagophore (an isolation membrane).[4] This process leads to the formation of a double-membraned autophagosome that engulfs the entire complex.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, delivering the alpha-synuclein aggregate for degradation by lysosomal hydrolases.[4][6]
This mechanism effectively transforms Anle138b from a passive aggregation modulator into an active agent that directs the cellular machinery to clear pre-existing pathological protein aggregates.
Data Presentation: Quantitative Analysis
The efficacy of Anle138b and its AUTOTAC derivative, ATC161, has been quantified in various assays. The following tables summarize key data points from the literature.
Table 1: Quantitative Data for ATC161
| Parameter | Value | Assay System | Reference |
| DC50 for α-synuclein aggregate degradation | 100-500 nM | Cultured cells | [4][5] |
| In vivo dosage | 10 mg/kg (oral) | Parkinson's disease mouse model | [4] |
Table 2: Quantitative Data for Anle138b (Parent Molecule)
| Parameter | Value | Assay System | Reference |
| Dissociation Constant (Kd) for α-synuclein fibrils | 190 ± 120 nM | In vitro fluorescence | [1] |
| Inhibition of α-synuclein oligomer formation | Strong inhibition | In vitro and in vivo models | [2] |
Experimental Protocols
The evaluation of compounds like Anle138b and ATC161 relies on a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
This assay monitors the formation of amyloid-like fibrils in real-time.
A. Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, freshly prepared and filtered)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
-
Shaking incubator or plate reader with shaking capabilities
B. Protocol:
-
Preparation of Reaction Mixture:
-
On ice, prepare the reaction mixture for each condition (e.g., vehicle control, different concentrations of the test compound).
-
For a typical 100 µL reaction, combine the aggregation buffer, the desired final concentration of alpha-synuclein monomer (e.g., 70-100 µM), and the test compound.
-
Add ThT to a final concentration of 10-25 µM.
-
-
Plating:
-
Pipette 100 µL of each reaction mixture into the wells of the 96-well plate. It is recommended to perform each condition in triplicate.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Place the plate in a plate reader set to 37°C with continuous orbital or linear shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition. The resulting sigmoidal curve represents the kinetics of fibril formation.
-
The lag phase, elongation rate, and final plateau fluorescence can be analyzed to determine the effect of the test compound on aggregation.
-
This assay mimics the prion-like propagation of alpha-synuclein pathology.
A. Materials:
-
Recombinant human alpha-synuclein monomer
-
Pre-formed alpha-synuclein fibrils (PFFs) to be used as seeds
-
ThT-based aggregation assay materials (as above)
-
Sonicator (probe or bath)
B. Protocol:
-
Seed Preparation:
-
Dilute the stock of PFFs in the aggregation buffer.
-
Fragment the PFFs into smaller seeds by sonication.
-
-
Reaction Setup:
-
Prepare reaction mixtures as described for the ThT assay, containing alpha-synuclein monomer, buffer, ThT, and the test compound.
-
Add a small amount of the fragmented PFFs (e.g., 1-5% of the total monomer concentration) to each well to initiate seeded aggregation.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking and monitor ThT fluorescence over time as described above.
-
-
Data Analysis:
-
Seeded aggregation typically exhibits a much shorter lag phase compared to spontaneous aggregation. Analyze the kinetic parameters to assess the compound's ability to inhibit the elongation of existing fibrils.
-
Downstream Signaling and Cellular Consequences
The primary mechanism of ATC161 is the direct removal of toxic protein aggregates. This action has significant downstream consequences, mitigating the cellular stress and inflammatory responses triggered by alpha-synuclein pathology.
-
Reduction of Cellular Toxicity: By clearing alpha-synuclein aggregates, ATC161 has been shown to protect cells from DNA and mitochondrial damage, which are known consequences of aggregate-induced toxicity.[4]
-
Mitigation of Neuroinflammation: In animal models, the reduction of alpha-synuclein aggregates by ATC161 leads to a decrease in the associated glial inflammatory response.[4]
-
Improvement in Neuronal Function: The clearance of toxic aggregates and reduction in neuroinflammation ultimately contribute to improved neuronal function and survival, leading to better motor performance in preclinical models of Parkinson's disease.[4]
Conclusion
The development of the Anle138b-based AUTOTAC, ATC161, represents a significant evolution in the therapeutic strategy for synucleinopathies. By moving beyond simple aggregation inhibition to a mechanism of targeted degradation, this approach offers the potential for a more potent, disease-modifying effect. The ability of ATC161 to selectively clear pathological alpha-synuclein aggregates while sparing monomers, and its subsequent mitigation of downstream cellular toxicity and neuroinflammation, underscores the promise of this platform. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for Parkinson's disease and related neurodegenerative disorders.[4]
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeted degradation of ⍺-synuclein aggregates in Parkinson’s disease using the AUTOTAC technology - PMC [pmc.ncbi.nlm.nih.gov]
Anle138b and its Derivative Anle138b-F105: A Technical Guide to Chemical Structure, Mechanism, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anle138b (B560633) is a small molecule compound that has garnered significant attention in the field of neurodegenerative disease research for its potent anti-aggregation properties. It has demonstrated efficacy in preclinical models of various proteinopathies, including those associated with Parkinson's disease, Alzheimer's disease, and prion diseases. This technical guide provides an in-depth overview of the chemical structure of Anle138b and its autophagy-targeting chimera (AUTOTAC) derivative, Anle138b-F105. It further details the mechanistic insights into their action, summarizes key quantitative data from preclinical studies, and provides established experimental protocols for their use.
Chemical Structure and Properties
Anle138b is a diphenyl-pyrazole derivative with the chemical name 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole.[1][2][3][4] Its chemical structure is characterized by a central pyrazole (B372694) ring linked to a 1,3-benzodioxole (B145889) group and a 3-bromophenyl group.
This compound is a heterobifunctional molecule known as an AUTOTAC (AUTOphagy-TArgeting Chimera).[5][6][7] In this configuration, Anle138b serves as the target-binding ligand (TBL), which recognizes and binds to pathological protein aggregates.[3][8] This TBL is connected via a linker to an autophagy-targeting ligand (ATL), which recruits the cellular autophagy machinery.[3][8] The specific chemical structure of the linker and the ATL in this compound are proprietary in some contexts, but published diagrams reveal its general composition.[5][7] A closely related compound, ATC161, also utilizes Anle138b as its TBL for α-synuclein aggregates.[3][8][9][10]
| Compound | Chemical Name | Molecular Formula | Key Structural Features |
| Anle138b | 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | C₁₆H₁₁BrN₂O₂ | Diphenyl-pyrazole core, 1,3-benzodioxole moiety, 3-bromophenyl group |
| This compound | Not applicable (chimeric compound) | Not applicable | Anle138b as TBL, flexible linker, autophagy-targeting ligand (ATL) |
Mechanism of Action
Anle138b: An Oligomer Modulator
Anle138b functions as an oligomer modulator, directly interfering with the aggregation process of various amyloidogenic proteins, including α-synuclein, tau, and prion protein.[2][4][11] It is believed to bind to a common structural motif present in the early oligomeric species of these proteins, thereby preventing their conversion into larger, toxic aggregates and fibrils.[11][12] This interaction is thought to be non-covalent and structure-dependent rather than sequence-specific.
This compound: Targeted Protein Degradation via Autophagy
This compound leverages the AUTOTAC platform to achieve targeted degradation of protein aggregates.[3][8][13] The mechanism involves a two-step process:
-
Target Recognition: The Anle138b moiety of the chimera binds specifically to the pathological protein aggregates.[3][8]
-
Autophagy Recruitment: The ATL end of the molecule recruits components of the autophagy pathway, such as the p62/SQSTM1 receptor, to the protein aggregate.[3][8] This "tagging" of the aggregate for autophagy initiates the formation of an autophagosome around the target, which then fuses with a lysosome for degradation of the enclosed contents.[3][8][9][10]
Signaling Pathways Modulated by Anle138b
Beyond its direct anti-aggregation effects, studies have indicated that Anle138b can modulate several intracellular signaling pathways that are often dysregulated in neurodegenerative diseases.
Transcriptomic analyses of neuronal cells treated with Anle138b have revealed significant alterations in genes associated with:
-
Cholesterol Homeostasis: Dysregulation of cholesterol metabolism is increasingly implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. Anle138b has been shown to modulate pathways related to cholesterol biosynthesis.[1]
-
Neuroinflammation: Chronic inflammation is a key feature of neurodegenerative diseases. Anle138b treatment has been associated with a reduction in inflammatory responses in the brain.[1][14]
-
Extracellular Matrix Organization: The structural integrity of the extracellular matrix is crucial for neuronal function and survival. Anle138b has been observed to influence the expression of genes involved in this process.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of Anle138b and related compounds.
Table 1: In Vitro Efficacy of Anle138b and Derivatives
| Assay | Target Protein | Compound | Concentration | Effect | Reference |
| α-synuclein Aggregation (ThT Assay) | α-synuclein | Anle138b | ~10-25 µM | Inhibition of fibril formation | [15] |
| Prion Protein Aggregation (SIFT Assay) | PrPSc | Anle138b | Not specified | Inhibition of aggregation | [2] |
| Binding Affinity (Fluorescence) | α-synuclein fibrils | Anle138b | Kd = 190 ± 120 nM | High-affinity binding | [16] |
| Targeted Degradation (Cell-based) | α-synuclein aggregates | ATC161 | DC50 = 100-500 nM | Selective degradation of aggregates | [3][8][9][10][17] |
| Targeted Degradation (Cell-based) | Tau (P301L) aggregates | This compound | DC50 ≈ 3 nM | Degradation of mutant tau | [18] |
Table 2: In Vivo Efficacy of Anle138b in Animal Models
| Animal Model | Disease | Treatment Regimen | Key Outcomes | Reference |
| RML Scrapie Mice | Prion Disease | 5 mg/day, oral | Increased survival time | [2] |
| PLP-hαSyn Mice | Multiple System Atrophy | 0.6 and 2 g/kg in feed for 4 months | Reversal of motor deficits, ~30% reduction in GCI in SNc and striatum | [14] |
| Various PD Mouse Models | Parkinson's Disease | Oral administration | Inhibition of oligomer accumulation, neuronal degeneration, and disease progression | [2] |
| Tau Transgenic (PS19) Mice | Tauopathy | Oral administration | Ameliorated disease symptoms, increased survival, improved cognition | [19] |
Experimental Protocols
Preparation of Anle138b Stock Solution for In Vitro Use
-
Materials: Anle138b powder, high-purity anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of Anle138b to reach room temperature before opening.
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex vigorously until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[20]
-
In Vitro α-synuclein Aggregation Assay (Thioflavin T-based)
-
Materials: Recombinant human α-synuclein, Thioflavin T (ThT), size exclusion chromatography buffer (e.g., 20 mM K₂HPO₄, 5 mM KH₂PO₄, 100 mM KCl), sodium azide, Anle138b stock solution, 96-well plates.
-
Procedure:
-
Reconstitute α-synuclein in an appropriate buffer to a working concentration (e.g., 50 µM).
-
In a 96-well plate, combine the α-synuclein solution, ThT (final concentration ~10 µM), and the desired concentration of Anle138b or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate at 37°C with continuous shaking.
-
Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader. A decrease in the fluorescence signal in the presence of Anle138b compared to the vehicle control indicates inhibition of aggregation.[15]
-
Administration of Anle138b in Mouse Models
-
Oral Gavage:
-
Prepare a suspension of Anle138b in a suitable vehicle, such as a mixture of DMSO and peanut butter or a commercially available formulation.
-
Administer the suspension to mice using an appropriately sized oral gavage needle. Dosing will vary depending on the specific study design.[2]
-
-
In-feed Dosing:
-
Incorporate Anle138b into the animal chow at the desired concentration (e.g., 0.6 or 2 g/kg of feed).
-
Provide the medicated feed to the animals ad libitum for the duration of the treatment period. This method allows for continuous, non-invasive drug administration.[14]
-
Conclusion
Anle138b and its derivatives, such as this compound, represent a promising therapeutic strategy for a range of neurodegenerative diseases characterized by protein aggregation. Anle138b's ability to directly modulate oligomer formation, coupled with the targeted degradation capabilities of its AUTOTAC counterparts, offers a multifaceted approach to combating these devastating disorders. The data summarized herein provide a strong rationale for the continued investigation and development of this class of compounds. The provided protocols offer a starting point for researchers aiming to explore the potential of Anle138b and its derivatives in their own experimental systems.
References
- 1. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging degrader technologies engaging lysosomal pathways - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00624C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 12. Oligomer modulator anle138b and related compounds in neurodegeneration and beyond [ediss.uni-goettingen.de]
- 13. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted degradation of ⍺-synuclein aggregates in Parkinson’s disease using the AUTOTAC technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Anle138b and its Derivative F105 (MODAG-001): A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anle138b (B560633) is a novel small molecule compound that has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation, such as Parkinson's disease and prion diseases. Its discovery through a systematic high-throughput screening campaign and subsequent medicinal chemistry optimization has led to a potent modulator of pathological protein oligomerization. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Anle138b and its derivative, F105, now identified as MODAG-001, a promising PET tracer for imaging alpha-synuclein (B15492655) aggregates. This document details the key experimental protocols utilized in its preclinical evaluation and presents a comprehensive summary of the quantitative data supporting its therapeutic potential.
Discovery and Optimization
Anle138b, chemically identified as 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole, was discovered through a rigorous high-throughput screening of approximately 20,000 drug-like compounds. The screening process utilized two independent assays: a molecular SIFT (Scanning for Intensely Fluorescent Targets) assay to detect inhibition of prion protein aggregation and an anti-prion cell culture assay.[1] This dual-screening approach identified a cluster of highly active compounds belonging to the 3,5-diphenyl-pyrazole class.
Subsequent medicinal chemistry optimization of this scaffold, led by chemist Andrei Leonov, resulted in the synthesis of Anle138b.[2] This compound demonstrated an exceptional ability to inhibit the formation of pathological oligomers of both prion protein (PrPSc) and alpha-synuclein (α-syn), the latter being a key protein implicated in Parkinson's disease and other synucleinopathies.[1]
F105: From Misnomer to a Specific Derivative, MODAG-001
Initial inquiries regarding a derivative termed "F105" were clarified during research to refer to a distinct developmental path. The relevant derivative of Anle138b for diagnostic purposes is MODAG-001 . This compound was specifically developed as a Positron Emission Tomography (PET) tracer to visualize α-synuclein aggregates in the brain, a critical tool for early diagnosis and monitoring of disease progression.
Mechanism of Action: Oligomer Modulation
Anle138b's therapeutic effect is attributed to its direct interaction with and modulation of the aggregation process of pathological proteins, specifically targeting the formation of toxic oligomers.[1] It exhibits structure-dependent binding to pathological aggregates, thereby blocking the formation of neurotoxic oligomeric species.[1] Computational molecular docking studies have shown that Anle138b has an increasing binding affinity for higher-order α-synuclein oligomers, from dimers to decamers.[3] The molecule is proposed to occupy a cavity within the oligomeric structure, interacting with key residues and interfering with the further aggregation into larger, insoluble fibrils.[3] This targeted modulation of oligomer formation is a key differentiator from other therapeutic strategies and is believed to be central to its disease-modifying potential.
Preclinical Development and Efficacy
Anle138b has demonstrated significant therapeutic efficacy in a range of preclinical animal models for both prion and Parkinson's diseases. A key feature of Anle138b is its excellent oral bioavailability and ability to penetrate the blood-brain barrier, achieving high concentrations in the brain.[1][2]
Prion Disease Models
In mouse models of prion disease, oral administration of Anle138b has been shown to significantly prolong survival times, even when treatment is initiated after the onset of clinical symptoms.[4]
Parkinson's Disease Models
Anle138b has been tested in multiple mouse models of Parkinson's disease, consistently demonstrating a reduction in α-synuclein oligomer accumulation, prevention of neuronal degeneration, and improvement in motor function.[1][5] Treatment with Anle138b has been shown to restore dopamine (B1211576) levels and prevent the loss of dopaminergic neurons in the brain.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Anle138b and MODAG-001.
Table 1: Anle138b Efficacy in Prion Disease Mouse Models
| Model | Treatment Start | Outcome | Result | Reference |
| RML Prion-Infected C57BL/6 Mice | 120 days post-inoculation | Mean Survival Time | Treated: ~230 days, Placebo: ~175 days | [4] |
| RML Prion-Infected Tg(Gfap-luc) Mice | Not Specified | Survival | Doubled survival (346±72 vs. 168±14 dpi) | [7][8] |
Table 2: Anle138b Efficacy in Parkinson's Disease Mouse Models
| Model | Treatment Start | Outcome | Result | Reference |
| Transgenic (Thy1-h[A30P]α-syn) Mice | 8 weeks of age | Disease-Free Survival | Mean survival prolonged by 66 days (557 vs 491 days) | [4] |
| Transgenic (Thy1-h[A30P]α-syn) Mice | 50 weeks of age (symptomatic) | Disease-Free Survival | Mean survival prolonged by 59 days (536 vs 477 days) | [4] |
| Rotenone-induced PD Mice | Not Specified | Motor Performance (Rotarod) | Significantly improved motor performance after 3 and 4 months | [9] |
| PLP-α-syn Transgenic Mice (MSA model) | 2 months of age | Motor Function | Reversal of motor function to healthy control levels | [10] |
Table 3: Anle138b Pharmacokinetics in Mice
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral (in peanut butter) | 1 mg | ~1500 | ~2 | Not Reported | [11] |
| Oral (in peanut butter) | 5 mg | >4000 | ~4 | Not Reported | [11] |
| Intraperitoneal | 1 mg | ~2500 | ~0.5 | Not Reported | [11] |
| Oral Gavage (in oil) | 1 mg | ~1000 | ~1 | Not Reported | [11] |
Table 4: MODAG-001 Binding Affinity
| Target Fibril | Binding Affinity (Kd) | Reference |
| Alpha-synuclein (αSYN) | 0.6 ± 0.1 nM | [12][13][14][15] |
| hTau46 | 19 ± 6.4 nM | [12][13][14][15] |
| Amyloid-β (1-42) | 20 ± 10 nM | [12][13][14][15] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of Anle138b.
SIFT (Scanning for Intensely Fluorescent Targets) Assay for Prion Aggregation
The SIFT assay is a high-throughput screening method used for the initial discovery of Anle138b as an anti-prion compound. While a detailed, step-by-step protocol is proprietary, the principle of the assay involves the detection of newly formed prion protein aggregates. Recombinant PrP is used as a substrate, and the formation of aggregates is seeded by pre-existing PrPSc. The assay utilizes fluorescently labeled antibodies that specifically recognize aggregated forms of the prion protein. A confocal microscope with single-particle sensitivity is used to scan for intensely fluorescent targets, which correspond to newly formed aggregates. The inhibitory potential of a compound is determined by its ability to reduce the number of these fluorescent targets.
Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of inhibitor compounds.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH2O and filter through a 0.2 µm syringe filter.
-
Prepare recombinant α-synuclein monomer solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare the test compound (Anle138b) at various concentrations.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the α-synuclein monomer solution.
-
Add the test compound at the desired final concentrations.
-
Add ThT to a final concentration of 10-25 µM.
-
Include a negative control (buffer and ThT only) and a positive control (α-synuclein and ThT without inhibitor).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
The half-time of aggregation (t1/2) and the maximum fluorescence intensity are used to quantify the inhibitory effect of the compound.
-
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mouse model highlights promising potential drug for slowing Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [11C]MODAG-001—towards a PET tracer targeting α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. [11C]MODAG-001-towards a PET tracer targeting α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Anle138b: A Technical Guide on its Targets and Mechanisms in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anle138b (B560633) [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a small-molecule compound that has emerged as a promising disease-modifying therapeutic candidate for a range of neurodegenerative diseases.[1][2] Originally identified through high-throughput screening for its anti-prion activity, its therapeutic potential has been extended to other proteinopathies, including Parkinson's disease (PD), Alzheimer's disease (AD), and Multiple System Atrophy (MSA).[1][2][3] The core mechanism of Anle138b revolves around its ability to modulate the aggregation of pathological protein oligomers, which are considered key neurotoxic species in these disorders.[1][2][4] This compound exhibits high oral bioavailability, excellent blood-brain barrier penetration, and has shown a favorable safety profile in preclinical and early-stage clinical trials.[1][5][6][7]
This document provides a comprehensive technical overview of the known targets and mechanisms of Anle138b in various neurodegenerative disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and associated signaling pathways. It should be noted that while this guide focuses on Anle138b, information regarding a specific "F105 variant" was not available in the reviewed scientific literature.
Core Mechanism of Action: Oligomer Modulation
The primary therapeutic action of Anle138b is the specific targeting and modulation of pathological protein oligomers.[1][2] Unlike many other therapeutic approaches, Anle138b does not bind to or interfere with the function of physiological protein monomers, a critical advantage for preserving normal cellular processes.[5][8]
Direct Interaction with Aggregates: Anle138b exhibits structure-dependent binding to pathological aggregates of various proteins, including α-synuclein, tau, and prion protein (PrPSc).[1][2][9] This suggests that these different pathological oligomers may share a common structural motif that the compound recognizes.[1][2] High-resolution studies and molecular docking analyses indicate that Anle138b binds to hydrophobic pockets within the oligomeric and fibrillar structures.[8][10] This interaction inhibits the formation of toxic oligomers and blocks the progression to larger, insoluble fibrils.[1][5][8]
Inhibition of Pore Formation: A proposed mechanism of neurotoxicity for oligomers of amyloid-beta and tau is the formation of pores in cellular membranes, leading to disruptive ion flow and cell death.[11] Anle138b has been shown to attach to these protein clusters and deactivate the ion channels they create, thereby preventing this toxic ion flow and protecting nerve cells.[11]
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 4. New drug against Alzheimer's and Parkinson's on the way [mpg.de]
- 5. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 7. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Drug Blocks Toxic Ion Flow Linked to Alzheimer’s Disease [today.ucsd.edu]
Preclinical Profile of Anle138b for Parkinson's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anle138b (B560633), [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], is a small molecule compound that has emerged as a promising disease-modifying therapeutic candidate for Parkinson's disease and other synucleinopathies. Its primary mechanism of action is the modulation of alpha-synuclein (B15492655) (α-syn) aggregation, a key pathological hallmark of these neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical data for Anle138b, focusing on its efficacy in relevant animal models, its mechanism of action, and its pharmacokinetic profile. All data is presented with corresponding experimental details to facilitate interpretation and future research.
Mechanism of Action: Targeting α-Synuclein Oligomerization
Anle138b is characterized as an oligomer modulator. It has been shown to directly interfere with the aggregation cascade of α-synuclein, the primary component of Lewy bodies and Lewy neurites found in the brains of Parkinson's disease patients. The compound is believed to bind to a structural epitope present in misfolded oligomers, thereby preventing their formation and subsequent downstream neurotoxic effects.
Binding Affinity
In vitro studies have demonstrated a high binding affinity of Anle138b to fibrillar α-synuclein aggregates.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 190 ± 120 nM | Fluorescence Spectroscopy | [1][2] |
Computational molecular docking studies further support the interaction of Anle138b with α-synuclein oligomers, showing an increasing binding affinity for higher-order structures. This suggests a preferential interaction with the pathological species over monomeric α-synuclein.
dot
Caption: Proposed mechanism of Anle138b in inhibiting α-synuclein aggregation.
In Vivo Efficacy in Parkinson's Disease Mouse Models
The therapeutic potential of Anle138b has been evaluated in several transgenic mouse models of Parkinson's disease that recapitulate key aspects of the human pathology, including α-synuclein aggregation, neurodegeneration, and motor deficits.
(Thy1)-h[A30P]α-syn Mouse Model
This model overexpresses the human A30P mutant form of α-synuclein under the control of the Thy-1 promoter, leading to progressive motor impairments and α-synuclein pathology.
Efficacy Data:
| Outcome Measure | Treatment Group | Placebo Group | Result | Reference |
| Mean Disease-Free Survival | 536 days | 477 days | 59-day increase (p=0.005) | [3] |
| Median Disease-Free Survival | - | - | 57-day increase | [3] |
Experimental Protocol:
-
Animals: (Thy1)-h[A30P]α-syn transgenic mice.
-
Dosing: 5 mg of Anle138b dissolved in 10 µl DMSO and mixed with 200 µl of peanut butter, administered orally twice daily.
-
Treatment Start: Late-stage intervention, initiated at 50 weeks of age, after the onset of motor symptoms.
-
Endpoint: Disease-free survival was defined as the time until a mouse's motor performance on the rotarod fell below a predefined threshold (mean - 3 standard deviations of wild-type controls).
dot
Caption: Experimental workflow for the (Thy1)-h[A30P]α-syn mouse model study.
PLP-hαSyn Mouse Model
This model expresses human wild-type α-synuclein in oligodendrocytes under the proteolipid protein (PLP) promoter, leading to features of multiple system atrophy (MSA), another synucleinopathy with parkinsonian features.
Efficacy Data:
| Outcome Measure | Treatment Group (0.6g/kg & 2g/kg) | Placebo Group | Result | Reference |
| Glial Cytoplasmic Inclusions (Striatum) | - | - | 30% reduction | [1][4] |
| Glial Cytoplasmic Inclusions (Substantia Nigra) | - | - | 30% reduction | [1][4] |
| Motor Function (Beam Walk Test) | - | - | Reversal to healthy control levels | [1][2] |
| Dopaminergic Neurons (Substantia Nigra) | - | - | Preservation of TH-positive neurons | [4] |
Experimental Protocol:
-
Animals: PLP-hαSyn transgenic mice.
-
Dosing: Anle138b was mixed into food pellets at concentrations of 0.6 g/kg and 2 g/kg.
-
Treatment Start: 2 months of age.
-
Duration: 4 months.
-
Endpoints:
-
Motor Function: Beam walk test to assess motor coordination and balance. The number of slips per step was quantified.
-
Neuropathology: Immunohistochemical staining for α-synuclein to quantify glial cytoplasmic inclusions (GCIs) in the striatum and substantia nigra. Stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.
-
dot
Caption: Experimental workflow for the PLP-hαSyn mouse model study.
Neurochemical and Neuroprotective Effects
Across different preclinical models, Anle138b has demonstrated the ability to not only reduce α-synuclein pathology but also to protect the dopaminergic system and restore dopamine (B1211576) levels, which are critical for motor control.
-
Dopaminergic Neuron Protection: In the PLP-hαSyn mouse model, Anle138b treatment led to the preservation of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
Pharmacokinetics and Brain Penetration
A crucial aspect of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. Anle138b exhibits favorable pharmacokinetic properties.
| Parameter | Observation | Reference |
| Oral Bioavailability | High | [5] |
| Blood-Brain Barrier Penetration | Excellent | [5] |
| Brain-to-Plasma Ratio | Brain concentrations are approximately 3-5 times higher than in plasma. | [6][7] |
These pharmacokinetic characteristics suggest that orally administered Anle138b can effectively reach its target in the central nervous system. A dose of 2 g of Anle138b per kg of food in mice was found to establish a brain concentration of 60 µM during the wake phase.[1]
Summary and Future Directions
The preclinical data for Anle138b strongly support its development as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its ability to inhibit α-synuclein oligomerization, reduce pathology, protect dopaminergic neurons, and improve motor function in relevant animal models is compelling. Furthermore, its excellent oral bioavailability and brain penetration make it a viable clinical candidate.
Future preclinical research could focus on further elucidating the precise binding site of Anle138b on α-synuclein oligomers, exploring its efficacy in combination with other therapeutic modalities, and identifying sensitive biomarkers to track its target engagement and therapeutic response in clinical trials. The promising preclinical profile of Anle138b has paved the way for its evaluation in human clinical studies, which are currently ongoing.
References
- 1. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anle138b Partly Ameliorates Motor Deficits Despite Failure of Neuroprotection in a Model of Advanced Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Anle138b-F105: A Technical Overview of its Impact on Tau Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), synaptic dysfunction, and eventual neuronal death. Anle138b (B560633) (and its close analog F105) has emerged as a promising therapeutic candidate that targets tau pathology. This technical guide provides an in-depth analysis of the effects of Anle138b on tau protein phosphorylation, compiling key quantitative data, detailing experimental methodologies, and illustrating the putative mechanisms of action. While Anle138b is primarily recognized as an inhibitor of tau aggregation, its effects on the phosphorylation status of tau are a critical aspect of its therapeutic potential.[1][2]
Core Efficacy: Reduction of Tau Pathology
Anle138b has demonstrated significant efficacy in reducing tau pathology in preclinical models of tauopathy.[1][3] This reduction is observed as a decrease in the levels of phosphorylated tau and insoluble tau aggregates.
Quantitative Analysis of Tau Pathology Reduction
The following tables summarize the key quantitative findings from studies investigating the effect of Anle138b on tau pathology.
Table 1: Effect of Anle138b on Phosphorylated Tau in PS19 Mice (P301S tau mutation)
| Parameter | Brain Region | Treatment Group | Reduction vs. Untreated | Statistical Significance | Reference |
| AT8-positive area | Hippocampus & Cortex | Anle138b | ~50% | p < 0.05 | [4] |
| Sarkosyl-insoluble tau (AT100) | Whole Brain | Anle138b | Significantly Reduced | p < 0.05 | [4] |
| High Molecular Weight Tau Aggregates | Whole Brain | Anle138b | Significantly Reduced | p < 0.05 | [5] |
Table 2: Effect of Late-Stage Anle138b Treatment on Phosphorylated Tau in hTau Mice
| Parameter | Brain Region | Treatment Group | Reduction vs. Vehicle | Statistical Significance | Reference |
| CP13-positive tau burden | Frontal Cortex | Anle138b | 53% | p < 0.001 | [6][7] |
| CP13-positive tau burden | Hippocampus | Anle138b | 59% | p < 0.005 | [6][7] |
| CP13-positive neurons | Frontal Cortex | Anle138b | 33% | p < 0.001 | [6] |
| CP13-positive neurons | Hippocampus | Anle138b | 14% | p < 0.001 | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited.
In Vivo Murine Models of Tauopathy
-
PS19 Mouse Model: These mice express the P301S mutation of human tau, leading to the development of age-dependent tau pathology, including hyperphosphorylation and aggregation, and subsequent neurodegeneration.[4]
-
hTau Mouse Model: This model expresses all six isoforms of human tau, providing a different paradigm to study tauopathy.[3]
Anle138b Administration
Anle138b is orally bioavailable and can penetrate the blood-brain barrier.[8] In the cited studies, the compound was administered via supplemented food pellets.
-
Treatment Duration: Varied from initiation after weaning until the terminal phase of the disease[4] or for a 3-month period in late-stage disease.[6]
Immunohistochemical Analysis of Tau Pathology
Immunohistochemistry is a key technique used to visualize and quantify tau pathology in brain tissue.
-
Tissue Preparation: Mice are perfused, and their brains are extracted, fixed (e.g., in 4% paraformaldehyde), and sectioned.
-
Antibody Staining: Sections are incubated with primary antibodies specific for phosphorylated tau epitopes, such as:
-
AT8: Recognizes tau phosphorylated at Ser202 and Thr205.
-
AT100: Recognizes tau phosphorylated at Thr212 and Ser214.
-
CP13: Recognizes tau phosphorylated at Ser202.
-
-
Detection and Visualization: A secondary antibody conjugated to a reporter enzyme or fluorophore is used for detection, followed by imaging with a microscope.
-
Quantification: The stained area or the number of positive cells is quantified using image analysis software.[4][6]
Biochemical Analysis of Tau Aggregation
Biochemical methods are employed to quantify the amount of insoluble and aggregated tau.
-
Brain Homogenization: Brain tissue is homogenized in a series of buffers to separate soluble and insoluble protein fractions.
-
Sarkosyl Insolubility Assay: A common method to enrich for aggregated tau. Homogenates are incubated with sarkosyl (N-lauroylsarcosinate sodium salt) and then ultracentrifuged. The resulting pellet contains insoluble, aggregated tau.
-
Western Blotting: The insoluble fraction is then analyzed by SDS-PAGE and western blotting using antibodies against total tau (e.g., HT7) or phosphorylated tau (e.g., AT100) to determine the amount of aggregated tau.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism of Anle138b is the direct inhibition of tau aggregation.[1] The reduction in phosphorylated tau is likely a downstream effect of this primary function. However, recent evidence suggests that Anle138b may also modulate other cellular pathways that can indirectly influence tau phosphorylation.[9]
Experimental Workflow for Assessing Anle138b Efficacy In Vivo
References
- 1. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer’s disease tau | springermedizin.de [springermedizin.de]
- 4. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer’s disease tau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer's disease tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anle138b: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anle138b, a novel oligomer modulator, has emerged as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its mechanism of action relies on inhibiting the aggregation of pathological proteins like α-synuclein and tau within the central nervous system (CNS). A critical prerequisite for the efficacy of any CNS-targeting therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB permeability of Anle138b, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated workflows and mechanisms.
The available literature consistently describes Anle138b as a hydrophobic small molecule with excellent oral bioavailability and the ability to efficiently penetrate the blood-brain barrier. While the specific term "Anle138b-F105" does not appear to be a standard formulation for BBB permeability studies, it has been referenced in the context of larger chemical constructs, such as AUTOTACs (AUTophagy-Targeting Chimeras), where Anle138b is used as a component. For the purpose of this guide, the focus will remain on the core compound, Anle138b.
Quantitative Data on Blood-Brain Barrier Permeability
Preclinical studies in animal models have consistently demonstrated the robust penetration of Anle138b into the brain. The following tables summarize the key quantitative findings from the available literature.
| Parameter | Value | Species | Administration Route | Source |
| Brain-to-Plasma Ratio | ~5 | Mouse | Oral | |
| Brain vs. Serum Levels | ~3 times higher in brain | Mouse | Not Specified |
Note: Detailed pharmacokinetic data, including Cmax and AUC in brain tissue across multiple studies and dosages, is not consistently available in the public domain. The data presented represents the most frequently cited evidence of Anle138b's excellent BBB penetration.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The assessment of a compound's ability to cross the BBB is a critical step in CNS drug development. Both in vivo and in vitro methods are employed to determine the extent and rate of brain penetration.
In Vivo Blood-Brain Barrier Permeability Assessment in Rodent Models
This protocol outlines a general procedure for quantifying the concentration of a test compound, such as Anle138b, in the brain and plasma of rodents following systemic administration.
Objective: To determine the brain-to-plasma concentration ratio of the test compound.
Materials:
-
Test compound (e.g., Anle138b)
-
Vehicle for administration (e.g., DMSO, peanut butter)
-
Experimental animals (e.g., C57BL/6 mice)
-
Administration equipment (e.g., oral gavage needles)
-
Anesthesia
-
Blood collection tubes (e.g., with anticoagulant)
-
Surgical tools for brain extraction
-
Homogenizer
-
Analytical instrumentation (e.g., HPLC-MS/MS)
Procedure:
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection. The dosage and vehicle should be carefully selected and documented.
-
Time Points: A series of time points are chosen to collect samples, allowing for the determination of the pharmacokinetic profile.
-
Blood Collection: At each designated time point, animals are anesthetized, and blood is collected, typically via cardiac puncture, into tubes containing an anticoagulant.
-
Plasma Separation: The collected blood is centrifuged to separate the plasma.
-
Brain Extraction: Following blood collection, the animal is perfused with saline to remove remaining blood from the brain vasculature. The brain is then carefully extracted.
-
Sample Processing: The brain tissue is weighed and homogenized in a suitable buffer.
-
Bioanalysis: The concentration of the test compound in the plasma and brain homogenate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated for each time point.
In Vitro Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput in vitro screening tool used to predict the passive diffusion of a compound across the BBB.
Objective: To determine the effective permeability (Pe) of a test compound across an artificial membrane mimicking the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Test compound solution in PBS
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Membrane Preparation: The filter membrane of the donor plate is coated with a solution of porcine brain lipid in dodecane.
-
Plate Setup: The acceptor wells are filled with PBS (pH 7.4). The donor wells are filled with the test compound solution in PBS.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is measured using a suitable analytical method.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (V_A * C_A(t)) / (Area * time * (C_D(t) - C_A(t)))
Where:
-
V_A is the volume of the acceptor well.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
Area is the effective area of the membrane.
-
time is the incubation time.
-
C_D(t) is the concentration of the compound in the donor well at time t.
-
Visualizations: Workflows and Mechanisms
Mechanism of Anle138b Blood-Brain Barrier Transit
Anle138b's high lipophilicity suggests that it crosses the blood-brain barrier primarily through passive transcellular diffusion. This mechanism does not require a specific transporter or signaling pathway but is instead driven by the concentration gradient and the compound's ability to dissolve in and diffuse across the lipid membranes of the endothelial cells.
Experimental Workflow for In Vivo BBB Permeability Study
The following diagram illustrates the key steps in an in vivo study to determine the brain-to-plasma ratio of a compound.
Experimental Workflow for In Vitro PAMPA-BBB Assay
This diagram outlines the procedure for the Parallel Artificial Membrane Permeability Assay to predict BBB penetration.
Conclusion
An In-Depth Technical Guide to the Binding of Anle138b and its Analogue MODAG-001 (F105) to Alpha-Synuclein Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of alpha-synuclein (B15492655) (α-syn) into oligomers and fibrils is a central pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Consequently, the development of small molecules that can bind to these pathological aggregates and modulate their formation and toxicity is a primary therapeutic and diagnostic goal. Anle138b (B560633) has emerged as a promising compound that inhibits α-syn aggregation and has shown efficacy in various preclinical models.[1][2] This technical guide provides a detailed overview of the binding characteristics of Anle138b and its high-affinity derivative, MODAG-001 (F105), to α-synuclein fibrils. The information presented herein is a synthesis of findings from key studies employing a range of biophysical and computational techniques.
Core Findings: Binding Sites and Affinity
Anle138b and its derivatives interact with α-syn aggregates in a structure-dependent manner, showing a preference for pathological oligomers and fibrils over monomeric forms.[1][3] High-resolution studies have revealed that Anle138b binds within a hydrophobic cavity of lipid-induced α-synuclein fibrils, a feature that may be common to other amyloidogenic protein aggregates.[4] This binding is thought to stabilize the fibrils and interfere with the aggregation process.
Computational studies using molecular docking have suggested specific interactions between Anle138b and key residues within the oligomeric cavities of α-syn, including Thr54, Gly73, Val74, and Thr75.[5] These interactions are predominantly hydrophobic and are strengthened in higher-order oligomers.
MODAG-001, a derivative of Anle138b developed as a potential PET tracer, exhibits a remarkably high affinity for α-syn fibrils, surpassing that of its parent compound.[5][6][7][8] This enhanced affinity makes it a valuable tool for in vivo imaging of α-syn pathology.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding of Anle138b and MODAG-001 to alpha-synuclein aggregates.
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| Anle138b | α-synuclein fibrils | Fluorescence Spectroscopy | 190 ± 120 nM | [3][10] |
| MODAG-001 | α-synuclein fibrils | In vitro binding assay ([3H]MODAG-001) | 0.6 ± 0.1 nM | [5][6][7][8] |
| Compound | α-synuclein Oligomer | Method | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |
| Anle138b | Monomer | Molecular Docking | -6.30 | 24.10 | [5] |
| Anle138b | Heptamer | Molecular Docking | - | 0.865 | [5] |
| Anle138b | Nonamer | Molecular Docking | - | 0.368 | [5] |
| Anle138b | Decamer | Molecular Docking | -8.38 | 0.719 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Molecular Docking of Anle138b with α-synuclein Oligomers
-
Target Preparation: Monomeric to decameric α-synuclein structures were used as target receptors.
-
Ligand Preparation: The 3D structure of Anle138b was prepared for docking.
-
Docking Algorithm: A Lamarckian genetic algorithm was employed with 100 runs, a population size of 300, a mutation rate of 0.02, and a crossover rate of 0.8.[5]
-
Analysis: The output files were analyzed to identify binding poses with the maximum cluster size and minimum binding energy. Binding pocket interactions were then studied.[5]
-
Protein-Protein Docking: Hex8.0 was used to validate the aggregation inhibitory potential of Anle138b by assessing its interference with α-synuclein decamer formation.[5][7]
DNP-Enhanced Solid-State NMR Spectroscopy for Anle138b Binding Site Identification
-
Sample Preparation: Fibrils were prepared from ¹³C-labeled full-length α-synuclein in the presence of lipids and ¹⁵N-labeled Anle138b.[4] The molar ratio of lipid to protein to Anle138b was 10:1:0.5.[4]
-
NMR Spectroscopy: 2D NHHC NMR spectra were recorded at 600 MHz and 100 K with signal enhancement via dynamic nuclear polarization (DNP) and magic-angle spinning (MAS).[4]
-
Data Analysis: Cross-peaks between the pyrazole (B372694) NH of Anle138b and protein carbon atoms were analyzed to identify residues in close proximity to the bound ligand.[4]
Fluorescence Spectroscopy for Binding Affinity Determination
-
Instrumentation: A fluorescence spectrometer was used to measure the emission spectra of Anle138b.
-
Sample Preparation: Solutions of Anle138b at various concentrations (e.g., 100 nM, 250 nM, 500 nM) were prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7) containing 1% DMSO.[3]
-
Titration: A stock solution of α-synuclein fibrils was added in increasing concentrations to the Anle138b solutions.[3]
-
Data Analysis: The change in fluorescence intensity of Anle138b at its emission maximum (around 345 nm) was plotted against the concentration of α-synuclein fibrils. The data was then fitted to a binding model to determine the dissociation constant (Kd).[3]
In Vitro Binding Assay for MODAG-001
-
Radioligand: [³H]MODAG-001 was used to determine binding affinity.[5][6][7][8]
-
Target: Recombinant α-synuclein fibrils were used as the target. For selectivity studies, tau (hTau46) and amyloid-β₁₋₄₂ fibrils were also used.[5][6][7][8]
-
Assay Principle: The assay measures the specific binding of the radioligand to the target fibrils.
-
Data Analysis: The binding data was analyzed to calculate the dissociation constant (Kd).[5][6][7][8]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed mechanisms.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. [11C]MODAG-001-towards a PET tracer targeting α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11c-modag-001-towards-a-pet-tracer-targeting-synuclein-aggregates - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.au.dk [pure.au.dk]
- 9. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 10. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Anle138b-F105: Application Notes and Protocols for In Vitro Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anle138b (B560633) is a small molecule compound that has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by targeting the aggregation of amyloidogenic proteins.[1][2][3][4] This diphenyl-pyrazole compound has been shown to inhibit the formation of pathological oligomers and larger aggregates of proteins such as alpha-synuclein (B15492655) (α-syn), tau, and prion protein, which are hallmarks of diseases like Parkinson's disease, Alzheimer's disease, and prion diseases.[1][4][5][6] Anle138b is orally bioavailable and can cross the blood-brain barrier, making it a promising candidate for disease-modifying therapies.[3][4][5] Its mechanism of action involves binding to the hydrophobic pockets of protein aggregates, thereby modulating their structure and preventing the formation of toxic oligomeric species.[1][7][8][9] This document provides detailed protocols for in vitro aggregation assays to study the effects of Anle138b and its derivatives, such as F105, on protein aggregation.
Mechanism of Action
Anle138b and its analogs are known as oligomer modulators.[2][4][10] They specifically target the misfolded, oligomeric intermediates in the protein aggregation pathway, which are considered to be the most neurotoxic species.[11][12] The binding of Anle138b to these oligomers is structure-dependent and occurs with high affinity.[1][7] This interaction is thought to stabilize the oligomers in a less toxic conformation or prevent their further assembly into larger fibrils.[2] Computational studies have shown that Anle138b interacts with key residues within the oligomeric structures, interfering with the intermolecular hydrogen bonds that are crucial for the formation of β-sheet rich amyloid fibrils.[1][11]
Data Presentation
The following table summarizes key quantitative data related to the interaction of Anle138b with amyloidogenic proteins from various in vitro studies. This data can serve as a reference for designing and interpreting aggregation assays with Anle138b and its derivatives.
| Parameter | Protein | Value | Assay/Method | Reference |
| Binding Affinity (Kd) | α-synuclein fibrils | 190 ± 120 nM | Fluorescence Spectroscopy | [7][9] |
| EC50 for oligomer inhibition | α-synuclein | 2.8 µM | In vitro aggregation assay | [3] |
| Effective Concentration | α-synuclein | 1-10 µM | In vitro aggregation assay | [3] |
| Effective Concentration | mHTT aggregates | 7 µM | In vitro cell-based assay | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro protein aggregation assay to evaluate the inhibitory potential of compounds like Anle138b-F105. The protocol is based on the widely used Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.
Protocol: In Vitro Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)
Objective: To monitor the kinetics of α-synuclein fibril formation in the presence and absence of this compound.
Materials:
-
Recombinant human α-synuclein protein
-
This compound (or Anle138b)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Incubator with shaking capability
Procedure:
-
Preparation of Monomeric α-synuclein:
-
Prepare a stock solution of aggregate-free, low molecular weight (LMW) α-synuclein.[13] This is a critical step for reproducible kinetics.[13]
-
Dissolve lyophilized α-synuclein in an appropriate buffer (e.g., 20 mM Gly-NaOH, pH 7.4) to a concentration of approximately 10 mg/mL.[13]
-
Ensure the solution is clear; brief sonication or adjustment of pH may be necessary.[13]
-
Centrifuge the solution at high speed (e.g., 13,000 x g) for 30 minutes at 4°C to remove any pre-existing aggregates.[13]
-
Determine the concentration of the monomeric α-synuclein in the supernatant using a spectrophotometer (A280, extinction coefficient ~5960 M⁻¹cm⁻¹).
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of ThT in PBS. Filter the solution through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control (α-syn only): Monomeric α-synuclein (final concentration 35-70 µM or 0.5-1 mg/mL) in PBS.[14]
-
Test (α-syn + this compound): Monomeric α-synuclein at the same concentration as the control, with varying concentrations of this compound (e.g., 0.1 µM to 50 µM).
-
Blank (Buffer only): PBS.
-
Compound Control: this compound at the highest concentration used, in PBS without α-synuclein, to check for compound autofluorescence.
-
-
Add ThT to all wells to a final concentration of 10-20 µM.
-
The final volume in each well should be 100-200 µL. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 300-700 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
The resulting curves represent the kinetics of α-synuclein aggregation. The lag phase, elongation phase, and plateau phase can be determined.
-
Compare the aggregation curves of the control and the test compound to determine the inhibitory effect of this compound. A decrease in the maximum fluorescence intensity and/or an increase in the lag time indicates inhibition of aggregation.
-
The percentage of inhibition can be calculated from the final fluorescence values.
Visualizations
Experimental Workflow for In Vitro Aggregation Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciai.eu [sciai.eu]
- 11. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 14. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Anle138b in Mouse Models of Multiple System Atrophy (MSA)
Audience: Researchers, scientists, and drug development professionals.
Note: These application notes and protocols are based on published preclinical studies of the α-synuclein aggregation inhibitor, Anle138b (also known as Emrusolmin). No specific information was found for a compound named "Anle138b-F105." The following protocols for Anle138b are provided as the most relevant and comprehensive information available for MSA mouse models.
Introduction
Multiple System Atrophy (MSA) is a fatal, progressive neurodegenerative disorder characterized by the accumulation of misfolded α-synuclein protein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs).[1] This pathology leads to neuroinflammation, neuronal loss, and severe motor and autonomic dysfunction.[1] Anle138b is an investigational small molecule that functions as an oligomer modulator, inhibiting the aggregation of α-synuclein.[1][2][3] Preclinical studies in mouse models of MSA have shown its potential as a disease-modifying therapy, making it a compound of significant interest.[4][5] Anle138b is orally bioavailable and can penetrate the blood-brain barrier.[2][3][4]
Data Presentation: In Vivo Efficacy of Anle138b
The following tables summarize the quantitative outcomes of Anle138b administration in the PLP-hαSyn mouse model of MSA. Treatment was initiated at 2 months of age and continued for 4 months.[4][5]
Table 1: Effects of Anle138b on Motor Function and Neuropathology
| Parameter | PLP-hαSyn + Placebo | PLP-hαSyn + Anle138b (0.6 g/kg in food) | PLP-hαSyn + Anle138b (2 g/kg in food) | Healthy Controls (Wild-Type) |
| Motor Function (Slips per step) | Increased compared to healthy controls | Reverted to healthy control levels | Reverted to healthy control levels | Baseline |
| Glial Cytoplasmic Inclusions (GCIs) in Substantia Nigra & Striatum | Baseline pathology | ~30% reduction | ~30% reduction | Not Applicable |
| Dopaminergic Neuron Count (TH+ cells in Substantia Nigra) | Significant loss compared to healthy controls | Preservation of neurons | Preservation of neurons | Baseline |
Data sourced from Heras-Garvin et al., 2019.[4][5]
Table 2: Effects of Anle138b on Neuroinflammation
| Parameter | PLP-hαSyn + Placebo | PLP-hαSyn + Anle138b (0.6 g/kg in food) | PLP-hαSyn + Anle138b (2 g/kg in food) | Healthy Controls (Wild-Type) |
| Microglial Activation (CD68+ area in Substantia Nigra) | Significantly increased | Reduced to healthy control levels | Reduced to healthy control levels | Baseline |
Data sourced from Heras-Garvin et al., 2019.[4][6]
Experimental Protocols
Administration of Anle138b in Medicated Food Pellets (Chronic Administration)
This method is ideal for long-term studies, as it is non-invasive and results in stable drug exposure.[1][4]
Materials:
-
Anle138b powder
-
Standard powdered mouse chow
-
Placebo powder (for control group)
-
Pellet press
Procedure:
-
Dose Calculation: Calculate the amount of Anle138b powder required to achieve the target doses (e.g., 0.6 g/kg and 2 g/kg of food).[1][4]
-
Mixing: Thoroughly mix the calculated Anle138b powder with the powdered mouse chow to ensure a homogenous distribution. For the control group, mix the placebo powder with the powdered chow.
-
Pelletizing: Use a pellet press to create uniform food pellets from the mixed chow.
-
Administration: Provide the medicated or placebo pellets to the respective mouse groups as their sole food source for the duration of the study (e.g., 4 months).[1][4]
-
Monitoring: Monitor food consumption to ensure consistent drug intake across the groups.
Administration of Anle138b via Oral Gavage (Alternative Method)
Oral gavage is suitable for more precise, short-term dosing.
Materials:
-
Anle138b powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, or a mix of DMSO and peanut butter/vegetable oil).[1][3]
-
Animal scale
-
Flexible gavage needles (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Preparation of Suspension: Prepare a homogenous suspension of Anle138b in the chosen vehicle at the desired concentration.
-
Animal Weighing: Weigh each mouse to determine the correct volume for administration (typically 5-10 mL/kg body weight).[1]
-
Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Tube Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.[1]
-
Intubation: Carefully and gently insert the gavage needle into the esophagus. Do not force the tube; if resistance is met, withdraw and re-attempt.
-
Administration: Slowly administer the Anle138b suspension.
-
Removal and Monitoring: Gently remove the gavage needle and monitor the animal for any signs of distress post-administration.
Assessment of Motor Function: Beam Traversal Test
This test is used to assess motor coordination and balance in mouse models.[1]
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Setup: Place the mouse at one end of a narrow, elevated beam. The other end of the beam should lead to a familiar home cage.
-
Traversal: Allow the mouse to traverse the beam.
-
Data Recording: Record the total number of steps taken and the number of times the mouse's foot slips off the side of the beam.
-
Calculation: Calculate the number of slips per step for each mouse.
-
Testing Schedule: Perform this test at baseline and at regular intervals throughout the treatment period to monitor motor performance over time.[1]
Visualization
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing Anle138b-F105 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anle138b is a novel small molecule compound that has garnered significant attention in the field of neurodegenerative disease research. It functions as an oligomer modulator, effectively inhibiting the formation of pathological protein aggregates, such as alpha-synuclein (B15492655) and prion proteins, which are hallmarks of diseases like Parkinson's and Creutzfeldt-Jakob disease[1][2][3][4]. This document provides detailed application notes and protocols for the preparation of Anle138b solutions for use in cell culture experiments. While the specific characteristics of the "F105" modification are not widely documented in public literature, the following protocols are based on the established properties of Anle138b and should serve as a robust starting point for your research.
Anle138b Properties
Anle138b is characterized by its low water solubility and high oral bioavailability, as well as its ability to penetrate the blood-brain barrier[5][6]. Its primary mechanism of action involves binding to and blocking the formation of toxic protein oligomers[1][2][7]. Recent studies also suggest that Anle138b may modulate cellular pathways associated with cholesterol homeostasis and neuroinflammation[8][9].
Quantitative Data Summary
For ease of reference, the key quantitative data for Anle138b are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 343.17 g/mol | [5][10] |
| Water Solubility | < 0.1 mg/mL (insoluble); < 1 μM | [1][2][5][11] |
| DMSO Solubility | ≥ 50 mg/mL (145.70 mM) | [5] |
| Recommended Final DMSO Concentration in Culture | < 0.1% | [1] |
| Typical in vitro Concentration Range | 0.1 µM to 100 µM | [1] |
| EC50 for α-synuclein oligomer inhibition | 2.8 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Anle138b Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of Anle138b in Dimethyl Sulfoxide (DMSO).
Materials:
-
Anle138b powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of Anle138b powder to reach room temperature before opening to prevent condensation.
-
Weigh: In a sterile microcentrifuge tube, weigh the desired amount of Anle138b powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM)[12].
-
Mix: Vortex the solution thoroughly for several minutes to ensure the powder is completely dissolved[12]. If dissolution is difficult, brief sonication may be used[7].
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[1][12].
-
Store: Store the aliquots at -20°C or -80°C, protected from light[1][12].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated DMSO stock solution into the final cell culture medium.
Materials:
-
Anle138b concentrated stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw: Thaw a single aliquot of the Anle138b DMSO stock solution at room temperature.
-
Dilute: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. For the final working solution, dilute the stock solution into the appropriate volume of pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Mixing Technique: To prevent precipitation of the compound, add the Anle138b stock solution dropwise to the culture medium while gently swirling[1].
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity[1].
-
Use Immediately: Use the freshly prepared working solution for your cell culture experiments immediately. Do not store diluted aqueous solutions.
Protocol 3: Determining Optimal Concentration using a Dose-Response Assay
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of Anle138b for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Anle138b working solutions at various concentrations
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight[1].
-
Prepare Serial Dilutions: Prepare a series of Anle138b working solutions in culture medium from your stock solution. A suggested starting range for the serial dilution could be from 0.1 µM to 100 µM[1].
-
Controls: Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of Anle138b used[1].
-
Untreated Control: Medium without any additions.
-
Blank: Medium only (no cells).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Anle138b and controls[1].
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours)[1].
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability for each concentration. Plot the results to determine the optimal non-toxic concentration range for your experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing Anle138b solutions for cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 5. glpbio.com [glpbio.com]
- 6. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anle138b | CAS 882697-00-9 | Synuclein aggregation inhibitor [stressmarq.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Anle138b Treatment in Transgenic Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction Anle138b is a small-molecule diphenyl-pyrazole compound that has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease (AD). It functions as an oligomer modulator, targeting the pathological aggregation of key proteins implicated in AD: amyloid-beta (Aβ) and tau.[1][2] Preclinical studies in various transgenic mouse models have demonstrated its ability to inhibit the formation of toxic protein aggregates, block pathological ion channel activity, and rescue cognitive and synaptic deficits.[3][4] Anle138b exhibits excellent oral bioavailability and blood-brain barrier penetration, making it a viable candidate for clinical development.[1]
Note: The user query included the term "F105." Following a comprehensive search of available literature, no specific information, experimental data, or protocols relating to a compound designated "F105" in the context of Anle138b or Alzheimer's disease mouse models were found. The following application notes and protocols are therefore focused exclusively on Anle138b.
Mechanism of Action
Anle138b exerts its neuroprotective effects through a multi-faceted mechanism of action primarily targeting the misfolding and aggregation of proteins central to Alzheimer's pathology.
-
Inhibition of Tau Aggregation : Anle138b binds to aggregated tau, effectively inhibiting the formation of pathological oligomers and subsequent filamentous inclusions.[2] This action helps to delay the progression of tauopathies, reduce neuron and synapse loss, and ameliorate cognitive symptoms in tau transgenic mice.[2]
-
Blockade of Amyloid-Beta (Aβ) Channels : Aβ oligomers can form pore-like structures or channels in neuronal membranes, leading to uncontrolled ion flow, loss of cellular homeostasis, and neuronal death.[4] Anle138b has been shown to block the conductivity of these Aβ pores, thereby preventing ion dysregulation and rescuing synaptic plasticity and memory function in mouse models of amyloid pathology.[3][4]
-
Modulation of Neuroinflammation and Cholesterol Homeostasis : Recent bioinformatics analyses suggest that Anle138b's mechanism may also involve the modulation of key cellular processes like cholesterol homeostasis and neuroinflammation, which are crucial to AD progression.[2]
Below is a diagram illustrating the primary proposed mechanisms of Anle138b.
Application Note 1: Amelioration of Tau Pathology in hTau Mouse Models
This section details the use of Anle138b in a late-stage therapeutic intervention study in transgenic mice expressing all six human tau isoforms (hTau), which develop age-dependent tauopathy.
Objective : To evaluate the efficacy of late-stage Anle138b treatment in reducing established tau pathology and rescuing associated metabolic decline.
Experimental Workflow
The workflow involves longitudinal monitoring using FDG-PET scans before and after a defined treatment period, followed by terminal immunohistochemical analysis.
Quantitative Data Summary
The following table summarizes the key findings from a late-stage intervention study using Anle138b in hTau mice.
| Parameter | Mouse Model | Treatment Group | Control (Vehicle) Group | Outcome | Reference |
| Tau Pathology (Frontal Cortex) | hTau | Anle138b (3 months) | Vehicle | 53% reduction in tau burden (p < 0.001) | [5] |
| Tau Pathology (Hippocampus) | hTau | Anle138b (3 months) | Vehicle | 59% reduction in tau burden (p < 0.005) | [5] |
| Brain Glucose Metabolism (FDG-PET) | hTau | Anle138b (3 months) | Vehicle | Reversal of metabolic decline | [5] |
| Neuron Loss & Gliosis (Hippocampus) | PS19 (P301S) | Anle138b | Untreated | Decreased synapse and neuron loss; reduced gliosis | [2] |
| Survival & Cognition | PS19 (P301S) | Anle138b | Untreated | Increased survival time and improved cognition | [2] |
Application Note 2: Rescue of Amyloid-β Induced Deficits
This note describes the application of Anle138b to counteract the pathological effects of amyloid-beta in transgenic mouse models of AD.
Objective : To determine if oral administration of Anle138b can restore synaptic plasticity and spatial memory deficits caused by Aβ pathology.
Experimental Workflow
This workflow outlines a study design to test Anle138b's efficacy either prophylactically (pre-pathology) or therapeutically (post-pathology onset).
Quantitative Data Summary
The table below summarizes the key outcomes of Anle138b treatment in a mouse model for amyloid pathology.
| Parameter | Mouse Model | Treatment Effect | Mechanism | Reference |
| Spatial Memory | Amyloid Pathology Model | Restored | Blockade of Aβ channels | [3] |
| Hippocampal Synaptic Plasticity (LTP) | Amyloid Pathology Model | Restored | Blockade of Aβ channels | [3] |
| Transcriptional Plasticity | Amyloid Pathology Model | Restored | - | [3] |
| Brain Activity | Genetic AD Model | Normalized | Deactivation of Aβ and Tau-induced pores | [4] |
Detailed Experimental Protocols
Protocol 1: Oral Administration of Anle138b
1. Formulation:
-
Food Pellet Formulation (for chronic studies):
-
Calculate the total required dose of Anle138b based on the number of animals, treatment duration, and target dose (e.g., g/kg of food).
-
Mix the calculated amount of Anle138b powder thoroughly with standard mouse chow before pelleting. Ensure homogenous distribution.
-
Store medicated and vehicle pellets in controlled conditions to prevent degradation.
-
-
Oral Gavage Formulation (for acute or precise dosing):
-
Prepare a vehicle solution (e.g., 8% DMSO in NaCl solution).
-
Suspend Anle138b in the vehicle to the desired final concentration. Use sonication or vortexing to ensure a uniform suspension.
-
Administer a defined volume (e.g., 100 µL) to each mouse using an appropriate gauge gavage needle.
-
2. Dosing and Schedule:
-
Treatment can be initiated either before pathology onset (e.g., from weaning) or at a late stage (e.g., 14.5 months in hTau mice).[2][5]
-
A typical therapeutic study duration is 3 months or longer, extending to terminal disease stages for survival studies.[2][5]
-
Administer daily for oral gavage or provide ad libitum for medicated food pellets.
3. Control Group:
-
The control group should receive vehicle-only pellets or gavage solution prepared in the exact same manner as the treatment formulation but without Anle138b.
Protocol 2: Immunohistochemistry for Tau Pathology
1. Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
2. Sectioning:
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut coronal or sagittal sections (e.g., 30-40 µm thickness) using a cryostat.
-
Store sections in a cryoprotectant solution at -20°C until staining.
3. Staining Procedure:
-
Wash free-floating sections in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours.
-
Incubate sections with a primary antibody against pathological tau (e.g., anti-pTau Ser202/Thr205, clone AT8; or anti-pTau Ser214, clone CP13) overnight at 4°C.
-
Wash sections in PBS and incubate with an appropriate biotinylated or fluorophore-conjugated secondary antibody for 2 hours at room temperature.
-
For biotinylated antibodies, proceed with an avidin-biotin complex (ABC) kit and develop with a chromogen like 3,3'-Diaminobenzidine (DAB).
-
Mount sections onto slides, dehydrate, and coverslip.
4. Quantification:
-
Capture images of specific brain regions (e.g., hippocampus, frontal cortex) using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the tau-positive area as a percentage of the total area analyzed.
Protocol 3: (18)F-FDG-PET Imaging for Brain Metabolism
1. Animal Preparation:
-
Fast mice for 6-8 hours prior to the scan to enhance (18)F-FDG uptake in the brain.
-
Anesthetize mice using isoflurane (B1672236) (e.g., 1.5% in O2). Anesthesia is maintained throughout the procedure.
2. Radiotracer Injection:
-
Administer a bolus of (18)F-FDG (e.g., ~10-15 MBq) via tail vein injection.
3. Uptake Period:
-
Allow a 30-45 minute uptake period during which the mouse remains anesthetized and kept warm to maintain body temperature.
4. PET Scan Acquisition:
-
Position the anesthetized mouse in the gantry of a small-animal PET scanner.
-
Acquire static or dynamic emission data for a set duration (e.g., 15-30 minutes).
-
A CT scan is typically performed for attenuation correction and anatomical co-registration.
5. Image Reconstruction and Analysis:
-
Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET images to a standard mouse brain atlas or the individual's CT/MRI scan.
-
Define regions of interest (ROIs) for specific brain areas (e.g., cortex, hippocampus).
-
Quantify (18)F-FDG uptake, typically expressed as Standardized Uptake Value (SUV), to measure regional cerebral glucose metabolism. Compare longitudinal changes between treatment and control groups.[5]
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug against Alzheimer's and Parkinson's on the way [mpg.de]
- 4. Experimental Drug Blocks Toxic Ion Flow Linked to Alzheimer’s Disease [today.ucsd.edu]
- 5. Repurposing drugs against Alzheimer’s disease: can the anti-multiple sclerosis drug fingolimod (FTY720) effectively tackle inflammation processes in AD? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Protein Aggregation Inhibitors: A Case Study with Anle138b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and prion diseases.[1] The accumulation of insoluble protein aggregates, such as α-synuclein, tau, and amyloid-beta, is a key driver of neuronal dysfunction and death. Consequently, the identification of small molecules that can inhibit this aggregation process is a major focus of therapeutic development.
High-throughput screening (HTS) is a powerful methodology for discovering novel inhibitors of protein aggregation from large chemical libraries. These application notes provide a detailed overview and experimental protocols for utilizing HTS to identify and characterize aggregation inhibitors, using the well-described compound Anle138b as a case study.
Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a small molecule that was identified through HTS as a potent inhibitor of protein aggregation.[1] It has been shown to effectively block the formation of pathological oligomers of α-synuclein and prion proteins.[1] Anle138b directly binds to pathological aggregates, modulating their structure and inhibiting the formation of toxic oligomeric species.[1][2] This compound serves as an excellent model for establishing and validating HTS assays for the discovery of new aggregation inhibitors.
Due to a lack of publicly available information, this document does not include details on the compound "F105".
Data Presentation
The following tables summarize key quantitative data for Anle138b, providing a reference for its activity and binding characteristics.
Table 1: In Vitro Activity of Anle138b
| Parameter | Value | Protein Target | Assay Method | Reference |
| Binding Affinity (Kd) | 190 ± 120 nM | α-synuclein fibrils | Fluorescence Spectroscopy | [3][4] |
| IC50 | ~0.9 µM | α-synuclein oligomerization | H-SY5Y neuroblastoma cell model | [5] |
Table 2: In Vivo Efficacy of Anle138b
| Animal Model | Effect | Reduction in Aggregates | Reference |
| PLP-hαSyn Mice (MSA model) | Prevents motor deficits and neurodegeneration | ~30% reduction in Glial Cytoplasmic Inclusions (GCIs) in substantia nigra and striatum | [6] |
| Various PD mouse models | Inhibited oligomer accumulation and neuronal degeneration | Significant reduction in oligomers | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of aggregation inhibitors are provided below.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This assay is a widely used primary screening method to monitor the kinetics of amyloid fibril formation in real-time.[7] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant human α-synuclein monomer
-
Anle138b (or test compounds)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O.
-
Prepare a stock solution of recombinant α-synuclein monomer in PBS. The final concentration in the assay is typically between 50-100 µM.
-
Prepare stock solutions of Anle138b and test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In each well of the microplate, add the following components to achieve the desired final concentrations in a total volume of 100-200 µL:
-
α-synuclein monomer
-
ThT (final concentration typically 10-25 µM)
-
Anle138b (as a positive control) or test compounds at various concentrations.
-
A negative control well should contain all components except the inhibitor.
-
A blank well should contain all components except α-synuclein.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
The inhibitory effect of the compounds can be quantified by comparing the lag time, slope of the elongation phase, and the final fluorescence plateau of the curves in the presence and absence of the inhibitor.
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Filter Retardation Assay
This is a secondary assay used to quantify the amount of insoluble protein aggregates.[8][9] It is particularly useful for confirming hits from the primary ThT screen.
Materials:
-
Cellulose (B213188) acetate (B1210297) or PVDF membrane (0.22 µm pore size)
-
Dot blot or slot blot apparatus
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Primary antibody against the protein of interest (e.g., anti-α-synuclein antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Following the aggregation reaction (from the ThT assay or a separate experiment), lyse the samples containing the protein aggregates using an appropriate lysis buffer.
-
Determine the total protein concentration of each sample.
-
-
Filtration:
-
Assemble the dot blot apparatus with the pre-wetted cellulose acetate or PVDF membrane.
-
Load equal amounts of total protein from each sample into the wells of the apparatus.
-
Apply a vacuum to pull the samples through the membrane. Soluble proteins will pass through, while insoluble aggregates will be retained on the membrane.
-
Wash the wells multiple times with wash buffer to remove any remaining soluble protein.
-
-
Immunodetection:
-
Disassemble the apparatus and transfer the membrane to a container with blocking buffer.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the intensity of the dots, which corresponds to the amount of aggregated protein. Compare the signal intensity of samples treated with inhibitors to the untreated control.
-
Visualizations
The following diagrams illustrate key concepts related to the application of Anle138b in high-throughput screening for aggregation inhibitors.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 3. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Study of the Interactions of Anle138b Isomer, an Inhibitor of Amyloid Aggregation, with Partner Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 8. uni-muenster.de [uni-muenster.de]
- 9. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Anle138b-F105 Distribution in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anle138b is a novel small-molecule oligomer modulator that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Parkinson's disease and prion diseases.[1][2] Its mechanism of action involves the inhibition of pathological protein aggregation, specifically targeting the formation of toxic oligomers of proteins such as α-synuclein.[1][2] Anle138b exhibits excellent oral bioavailability and the ability to cross the blood-brain barrier, a critical characteristic for a centrally acting therapeutic.[1][2]
To enable in vivo visualization and quantification of Anle138b's distribution within the central nervous system (CNS), a fluorine-18 (B77423) labeled analog, Anle138b-F105 ([¹⁸F]Anle138b), has been developed for use as a positron emission tomography (PET) radiotracer. PET imaging with [¹⁸F]Anle138b allows for the non-invasive assessment of its brain uptake, regional distribution, and pharmacokinetics, which is crucial for understanding its target engagement and optimizing dosing strategies in drug development.
These application notes provide an overview of the methodologies for the use of this compound in preclinical in vivo imaging studies.
Mechanism of Action of Anle138b
Anle138b's therapeutic effect is derived from its ability to directly interact with and modulate the aggregation of misfolded proteins. It has been shown to bind to pathological aggregates and inhibit the formation of toxic oligomers. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of Anle138b in inhibiting neurotoxic oligomer formation.
Quantitative Data on CNS Distribution
While preclinical studies have confirmed the excellent blood-brain barrier penetration of Anle138b, specific quantitative in vivo biodistribution data for [¹⁸F]Anle138b (this compound) in the central nervous system is not yet publicly available. The following table is a template illustrating how such data, typically presented as the percentage of injected dose per gram of tissue (%ID/g), would be structured. This format allows for a clear comparison of tracer uptake across different brain regions and time points.
| Brain Region | 30 min post-injection (%ID/g ± SD) | 60 min post-injection (%ID/g ± SD) | 90 min post-injection (%ID/g ± SD) |
| Cortex | Data not available | Data not available | Data not available |
| Striatum | Data not available | Data not available | Data not available |
| Hippocampus | Data not available | Data not available | Data not available |
| Thalamus | Data not available | Data not available | Data not available |
| Cerebellum | Data not available | Data not available | Data not available |
| Brainstem | Data not available | Data not available | Data not available |
| Olfactory Bulb | Data not available | Data not available | Data not available |
Experimental Protocols
Radiosynthesis of [¹⁸F]Anle138b (this compound)
The radiosynthesis of [¹⁸F]Anle138b is a critical step for its use as a PET tracer. A one-pot, three-step synthesis method has been developed and is suitable for preclinical studies.[1][3]
Materials:
-
(Piperonyl)(phenyl)iodonium bromide (labeling precursor)
-
[¹⁸F]Fluoride
-
Tosylhydrazide
-
3'-bromophenylacetylene
-
Solvents (Methanol, Propylene (B89431) Carbonate, Acetonitrile)
-
Bases (e.g., Bu₄NOH)
-
Semi-automated synthesis module
-
HPLC for purification and analysis
Procedure:
-
Production of 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP):
-
[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
-
The [¹⁸F]Fluoride is eluted into the reaction vessel containing the (piperonyl)(phenyl)iodonium bromide precursor in a mixture of methanol (B129727) and propylene carbonate.
-
The reaction mixture is heated to 85°C for 10 minutes, followed by heating at 120°C for 20 minutes to yield 6-[¹⁸F]FP.
-
-
Condensation with Tosylhydrazide:
-
A solution of tosylhydrazide in methanol is added to the reaction vessel containing 6-[¹⁸F]FP.
-
The mixture is heated at 90°C for 10 minutes with stirring under a flow of nitrogen.
-
-
1,3-Cycloaddition:
-
A solution of Bu₄NOH in acetonitrile (B52724) is added and heated at 65°C for 5 minutes.
-
3'-bromophenylacetylene in acetonitrile is then added, and the reaction is heated at 90°C for 25 minutes to form [¹⁸F]Anle138b.
-
-
Purification:
-
The final product is purified using high-performance liquid chromatography (HPLC).
-
The identity and radiochemical purity of [¹⁸F]Anle138b are confirmed by analytical HPLC.
-
This one-pot synthesis can be completed within approximately 105 minutes.[1][3]
Caption: Workflow for the one-pot radiosynthesis of [¹⁸F]Anle138b.
In Vivo PET Imaging Protocol (Mouse Model)
This protocol provides a general framework for conducting in vivo PET imaging of [¹⁸F]Anle138b in mice. Specific parameters may need to be optimized based on the animal model and imaging system used.
Animal Model:
-
Use appropriate mouse models of neurodegenerative diseases (e.g., transgenic mice overexpressing α-synuclein) and wild-type controls.
-
Animals should be acclimatized to the facility for at least one week before the study.
-
House animals under standard conditions with ad libitum access to food and water.
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place the mouse on a heating pad to maintain body temperature.
-
Administer a bolus injection of [¹⁸F]Anle138b (typically 5-10 MBq in ~100-150 µL of sterile saline) via the tail vein.
-
Record the exact injected dose and time of injection.
PET/CT or PET/MR Imaging:
-
Position the anesthetized mouse in the PET scanner. A stereotaxic frame can be used to ensure consistent head positioning.
-
Acquire a CT or MR scan for anatomical reference and attenuation correction.
-
Initiate a dynamic PET scan immediately after radiotracer injection for a duration of 60-90 minutes.
-
Alternatively, static scans can be performed at specific time points post-injection (e.g., 30, 60, 90 minutes).
-
Monitor the animal's vital signs throughout the imaging procedure.
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM). Apply corrections for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the corresponding CT or MR images.
-
Define regions of interest (ROIs) on the anatomical images for various brain structures (e.g., cortex, striatum, hippocampus, cerebellum).
-
Quantify the radioactivity concentration in each ROI at different time points.
-
Express the uptake as a standardized uptake value (SUV) or as the percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution (for validation):
-
At the end of the imaging session or at predetermined time points, euthanize the animal.
-
Rapidly dissect the brain and other organs of interest.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the in vivo PET data.
Caption: General experimental workflow for in vivo PET imaging of [¹⁸F]Anle138b in a mouse model.
References
Troubleshooting & Optimization
Technical Support Center: Anle138b and Potential Off-Target Effects in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anle138b (B560633) and related compounds in neuronal cultures. The information is based on publicly available research.
Note on "Anle138b-F105": Publicly available scientific literature does not contain specific information on a compound designated "F105" in direct relation to Anle138b. Anle138b belongs to a class of diphenyl-pyrazole (DPP) compounds, and over 150 related molecules have been synthesized and studied.[1][2] It is possible that "F105" is an internal designation for one of these related compounds. This guide will focus on the known potential off-target effects of Anle138b, which may be relevant for other compounds in the DPP class.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Anle138b?
A1: Anle138b is an oligomer modulator.[1] Its primary mechanism involves binding to and inhibiting the formation of pathological protein aggregates, particularly oligomers, which are considered key neurotoxic species in many neurodegenerative diseases.[1][3] It has been shown to be effective against the aggregation of α-synuclein, prion protein (PrPSc), and tau protein.[1][4][5] Anle138b is thought to interact with structural features common to different types of pathological oligomers, giving it a broad spectrum of activity.[1][2] It preferentially binds to aggregated forms of proteins, not the monomeric (healthy) forms.[6][7]
Q2: What are the known or potential off-target effects of Anle138b in neuronal cultures?
A2: While Anle138b has been reported to have low toxicity at therapeutic doses, recent studies have revealed potential off-target effects independent of its anti-aggregation activity.[1] A key study using RNA-sequencing (RNA-Seq) in rat cortical neurons found that Anle138b can modulate the expression of genes involved in several important cellular pathways, even in the absence of pathological protein aggregates.[4] These pathways include:
-
Cholesterol metabolism and homeostasis: Anle138b treatment was found to affect the expression of genes regulated by sterol regulatory element-binding proteins (SREBPs).[4]
-
Inflammation: The compound influenced inflammatory pathways, including those mediated by NF-κB (NFKB1 and RELA).[4]
-
Extracellular matrix organization. [4]
Another potential off-target effect is the blocking of ion-conducting channels formed by amyloid-β in neuronal membranes, which could restore synaptic plasticity and memory function.[8][9]
Q3: How can I experimentally assess the potential off-target effects of Anle138b in my neuronal cultures?
A3: A common and effective method to assess off-target effects is through transcriptomic analysis, such as RNA-Seq. This allows for an unbiased, genome-wide view of changes in gene expression following treatment with Anle138b. A general workflow for this is as follows:
-
Cell Culture and Treatment: Culture your neuronal cells of interest and treat them with Anle138b at the desired concentration and for the desired duration. Include a vehicle-only control group.
-
RNA Extraction and Sequencing: Extract high-quality RNA from both treated and control cells and perform RNA sequencing.
-
Bioinformatic Analysis:
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the Anle138b-treated group compared to the control.
-
Pathway Enrichment Analysis: Use databases such as Gene Ontology (GO) and Reactome to determine which biological pathways are over-represented in the list of differentially expressed genes.
-
Causal Reasoning Analysis: Infer the upstream regulators (e.g., transcription factors) that may be responsible for the observed changes in gene expression.
-
For more targeted approaches, you could use quantitative PCR (qPCR) to look at specific genes identified in previous studies or perform functional assays related to cholesterol metabolism or inflammatory responses.
Troubleshooting Guides
Problem 1: I am observing unexpected changes in the expression of genes unrelated to protein aggregation in my Anle138b-treated neuronal cultures.
-
Possible Cause: This is likely a direct off-target effect of the compound. As mentioned in the FAQs, Anle138b is known to modulate gene expression in pathways related to cholesterol homeostasis and inflammation.[4]
-
Troubleshooting Steps:
-
Review the Literature: Compare your findings with the published RNA-Seq data on Anle138b in rat cortical neurons.[4] This can help you determine if the pathways you are observing have been previously identified.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the observed changes in gene expression are dependent on the concentration of Anle138b. This can help distinguish specific off-target effects from generalized cellular stress responses that might occur at high concentrations.
-
Functional Validation: Use functional assays to confirm that the observed changes in gene expression translate to functional changes in the cells. For example, if you see changes in cholesterol biosynthesis genes, you could measure cellular cholesterol levels.
-
Consider a Different Compound: If the off-target effects are interfering with your experimental goals, you may need to consider using a different aggregation inhibitor with a different off-target profile.
-
Problem 2: My neuronal cultures show signs of stress or reduced viability after treatment with Anle138b, even at concentrations reported to be non-toxic.
-
Possible Cause: While generally considered to have low toxicity, the tolerability of Anle138b can be cell-type specific and depend on the specific culture conditions.[1] The observed stress could be due to the off-target effects on fundamental cellular processes like cholesterol metabolism, which is crucial for neuronal health.
-
Troubleshooting Steps:
-
Confirm Compound Quality: Ensure that your Anle138b is of high purity and has been stored correctly. Degradation products could have unexpected toxicities.
-
Optimize Concentration: Perform a detailed toxicity assay (e.g., LDH or MTT assay) on your specific neuronal culture system to determine the optimal non-toxic concentration range.
-
Check Culture Conditions: Neuronal cultures are sensitive to various factors. Ensure that your culture media and supplements are optimal and that the vehicle used to dissolve Anle138b (e.g., DMSO) is at a non-toxic final concentration.
-
Time-Course Experiment: The duration of treatment can influence toxicity. Perform a time-course experiment to determine the optimal treatment duration for your experimental endpoint without inducing significant cell stress.
-
Quantitative Data Summary
The following table summarizes the key findings from a study that investigated the off-target effects of Anle138b in rat cortical neurons (RCNs) using RNA-Seq.[4]
| Category | Key Findings | Implicated Pathways/Regulators | Relevance to Neuronal Function |
| Cholesterol Homeostasis | Anle138b treatment led to the differential expression of genes involved in cholesterol biosynthesis. | Superpathway of cholesterol biosynthesis | Cholesterol is essential for synapse formation, function, and membrane integrity. |
| Inferred differential activity of SREBF1/2 transcription factors. | |||
| Inflammation | Anle138b modulated the expression of genes related to inflammatory processes. | Granulocyte adhesion and diapedesis | Neuroinflammation is a key component of many neurodegenerative diseases. |
| Inferred differential activity of NFKB1 and RELA (NF-κB subunits). | |||
| Extracellular Matrix | The compound affected the expression of genes involved in the organization of the extracellular matrix. | Extracellular matrix (ECM) organisation | The ECM is crucial for neuronal migration, axon guidance, and synaptic plasticity. |
Detailed Experimental Protocols
Protocol: Assessing Off-Target Effects of Anle138b using RNA-Sequencing
This protocol provides a general framework. Specific details should be optimized for your particular neuronal cell type and experimental setup.
-
Neuronal Culture and Treatment:
-
Plate primary neurons or a neuronal cell line at a desired density.
-
Allow cells to adhere and differentiate as required.
-
Prepare a stock solution of Anle138b in a suitable solvent (e.g., DMSO).
-
Treat the cells with the final desired concentration of Anle138b. Ensure the final solvent concentration is consistent across all wells, including a vehicle-only control group.
-
Incubate for the desired treatment duration (e.g., 24 hours, 14 days).
-
-
RNA Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a column-based kit or Trizol-chloroform extraction, including a DNase I treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome (e.g., rat, human, or mouse) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the Anle138b-treated and vehicle control groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway Analysis: Use the list of differentially expressed genes as input for pathway enrichment analysis tools like GSEA, DAVID, or Metascape to identify enriched GO terms and pathways.
-
Visualizations
Caption: On-target mechanism of Anle138b.
Caption: Inferred off-target signaling pathways of Anle138b.
Caption: Workflow for assessing off-target effects.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomer modulator anle138b and related compounds in neurodegeneration and beyond [ediss.uni-goettingen.de]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. medindia.net [medindia.net]
- 9. drugtargetreview.com [drugtargetreview.com]
Anle138b-F105 Blood-Brain Barrier Delivery Technical Support Center
Welcome to the technical support center for optimizing the delivery of Anle138b (B560633) and its variants across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Anle138b and what is its primary mechanism of action?
Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a novel small molecule compound that acts as an oligomer modulator.[1] Its primary mechanism of action is to inhibit the formation of pathological protein aggregates, specifically toxic oligomers, which are implicated in various neurodegenerative diseases like Parkinson's and prion diseases.[1][2][3] Anle138b has been shown to block the formation of pathological aggregates of α-synuclein and prion protein (PrPSc) both in vitro and in vivo.[1] It binds directly to these protein aggregates in a structure-dependent manner.[4][5]
Q2: Is there any information available on an "F105" variant of Anle138b?
Based on publicly available scientific literature and clinical trial information, there is currently no specific mention of an "Anle138b-F105" variant. It is possible that "F105" is an internal designation for a specific formulation, a novel analog not yet published, or a different compound being used in conjunction with Anle138b.
If you are working with a variant designated as "F105," we recommend the following:
-
Consult internal documentation: Refer to any internal records or documentation that may provide details on the chemical structure and properties of this specific variant.
-
Characterize the physicochemical properties: If the structure is known, determine key properties like lipophilicity (LogP), molecular weight, and polar surface area, as these significantly influence BBB penetration.[6][7]
-
Perform baseline BBB penetration assays: Conduct preliminary in vitro and in vivo assays as described in the "Experimental Protocols" section to establish the baseline BBB permeability of the F105 variant.
Q3: What are the known blood-brain barrier penetration characteristics of Anle138b?
Anle138b has been reported to have excellent oral bioavailability and blood-brain barrier penetration.[1][5] Preclinical studies in mouse models have demonstrated its effectiveness in reaching the central nervous system to exert its therapeutic effects.[1][8] Phase 1a clinical trials have also shown that sufficient levels of the drug reached the brain at doses that were effective in preclinical testing.[9]
Q4: What are the common challenges in delivering small molecules like Anle138b across the BBB?
Challenges in delivering small molecules across the BBB include:
-
Low passive permeability: The tight junctions of the BBB restrict the passage of many molecules.[10]
-
P-glycoprotein (Pgp) efflux: This and other efflux transporters can actively pump drugs out of the brain endothelial cells back into the bloodstream.[11][12]
-
High plasma protein binding: Only the unbound fraction of a drug is available to cross the BBB.[11][13]
-
Metabolism: The drug may be metabolized at the BBB or in the periphery before it can reach the brain.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments aimed at optimizing this compound delivery across the BBB.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low brain-to-plasma (B/P) ratio of Anle138b variant. | 1. Poor intrinsic BBB permeability.[13][14]2. High P-glycoprotein (Pgp) or other efflux transporter activity.[11][12]3. High binding to plasma proteins.[11] | 1. Assess in vitro permeability: Use a PAMPA-BBB or a cell-based model like MDCK-MDR1 to determine the compound's intrinsic permeability and susceptibility to efflux.[11][14][15]2. Co-administer with a Pgp inhibitor: In animal models, co-administration with a known Pgp inhibitor can help determine if efflux is a limiting factor.[12]3. Measure plasma protein binding: Use techniques like equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[14] |
| High variability in brain concentration between subjects. | 1. Inconsistent oral absorption.2. Genetic variability in efflux transporter expression.3. Differences in metabolism. | 1. Optimize formulation: For oral administration, ensure the compound is fully solubilized. Consider using formulations that enhance bioavailability.[16]2. Use a consistent genetic background: When using animal models, ensure all subjects are from the same strain.3. Monitor plasma pharmacokinetics: Measure plasma concentrations at multiple time points to assess absorption and clearance variability. |
| In vitro results do not correlate with in vivo findings. | 1. Oversimplification of the in vitro model.[17]2. Species differences in transporters or metabolism between the cell line and the in vivo model.[15] | 1. Use more complex in vitro models: Consider using co-culture models (e.g., with astrocytes and pericytes) or microfluidic "BBB-on-a-chip" systems to better mimic the in vivo environment.[18][19]2. Use species-specific cell lines: If available, use cell lines that express the transporters relevant to the in vivo model species.3. Validate in vitro findings with in vivo microdialysis: This technique can measure the unbound drug concentration in the brain interstitial fluid, providing a more accurate measure of target engagement.[10][14] |
| Evidence of neurotoxicity at therapeutic doses. | 1. Off-target effects of the compound.2. Accumulation of the compound in specific brain regions. | 1. Conduct a dose-response study: Determine the therapeutic window by testing a range of doses.[16]2. Perform detailed histological analysis: Examine brain tissue for signs of neuronal damage or inflammation.3. Assess off-target binding: Screen the compound against a panel of receptors and enzymes to identify potential off-target interactions. |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability using PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict the passive permeability of a compound across the BBB.[11][14]
Methodology:
-
Prepare the Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a brain lipid mixture. Add buffer to the wells of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the lipid membrane.
-
Incubation: Incubate the PAMPA sandwich for a predetermined time (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations and the known surface area of the membrane and incubation time.
Protocol 2: In Vivo Assessment of BBB Penetration in Mice
This protocol describes a method to determine the brain-to-plasma (B/P) concentration ratio of this compound in mice.[14]
Methodology:
-
Compound Administration: Administer this compound to a cohort of mice. Oral gavage is a common route for Anle138b.[1]
-
Sample Collection: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), euthanize the mice and collect blood (via cardiac puncture) and the whole brain.
-
Plasma and Brain Homogenate Preparation:
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Compound Extraction: Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in both plasma and brain.
-
Calculate B/P Ratio: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in plasma (ng/mL).
Quantitative Data Summary
| Parameter | Anle138b (Reported Values) | This compound (Experimental) | Notes |
| Oral Bioavailability | Excellent[1] | To be determined | Can be influenced by formulation. |
| BBB Penetration | Excellent[1][5] | To be determined | A B/P ratio > 1 is generally considered good. |
| In Vitro Permeability (Pe) | Not specified in search results | To be determined via PAMPA-BBB | Provides a measure of passive diffusion. |
| Plasma Protein Binding | Not specified in search results | To be determined via equilibrium dialysis | High binding can limit free drug available to cross the BBB.[11] |
| Toxicity (NOAEL) | 125 mg/kg/day (28-day study in macaques)[20] | To be determined | NOAEL: No-Observed-Adverse-Effect Level. |
Visualizations
Caption: Workflow for assessing and optimizing BBB penetration.
Caption: Anle138b crosses the BBB to inhibit toxic oligomer formation.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 9. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 10. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Therapeutic strategies to improve drug delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pre-clinical Development of the Oligomer Modulator anle138b and Establishment of a Novel Seeding-based Biomarker | Parkinson's Disease [michaeljfox.org]
- 17. Crossing the Blood-Brain Barrier: Improving Experimental Models to Study Drug Delivery | Cancer [labroots.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anle138b and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Anle138b and its derivatives, including Anle138b-F105.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Anle138b and its derivatives?
A1: The most common synthetic strategies for Anle138b and its analogues are based on the construction of the central pyrazole (B372694) ring. Two primary methods are widely employed:
-
Knorr Pyrazole Synthesis: This is a classical and frequently used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][2][3] For Anle138b, this would involve the reaction of a substituted 1,3-diketone with hydrazine.
-
1,3-Dipolar Cycloaddition: This method often utilizes the reaction of a tosylhydrazone with an alkyne.[4] This approach has been successfully used for the synthesis of radiolabeled Anle138b derivatives.
Q2: What is a typical yield for the pyrazole ring formation step in the synthesis of Anle138b derivatives?
A2: The yield for the pyrazole ring formation can vary depending on the specific substrates and reaction conditions. In the synthesis of Anle138b-centered PROTACs, the pyrazole formation step from a β-dicarbonyl intermediate and hydrazine was reported to have a yield of 72%.[5][6] However, for the radiosynthesis of [18F]Anle138b, the overall radiochemical yield was reported to be 15 ± 3%.[4]
Q3: What are the main challenges in purifying Anle138b and its derivatives?
A3: A significant challenge in the purification of Anle138b and its analogues is their high lipophilicity (hydrophobicity).[4] This property can lead to difficulties in separation from nonpolar impurities and requires careful selection of chromatographic conditions. High-performance liquid chromatography (HPLC) is often necessary to achieve high purity.[4]
Q4: How can I synthesize the fluorinated precursor for this compound?
A4: The key precursor for this compound is a fluorinated benzodioxole carbaldehyde. A common route to synthesize 6-amino-1,3-benzodioxole-5-carbaldehyde (B1331518) involves a two-step process starting from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde): regioselective nitration of the aromatic ring followed by reduction of the nitro group to an amine.[7] Direct formylation of an amino-substituted benzodioxole is an alternative, though it can be more challenging.[7]
Troubleshooting Guides
Problem 1: Low Yield in Pyrazole Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with the reaction. |
| Side reactions | The Knorr pyrazole synthesis can sometimes lead to the formation of side products.[1] Using a milder acid catalyst or optimizing the reaction temperature may help minimize side reactions. |
| Sub-optimal reaction conditions | The choice of solvent and base can significantly impact the yield. For the 1,3-dipolar cycloaddition route, optimization of the base and reaction temperature is crucial. For instance, in a one-pot radiosynthesis of an Anle138b derivative, sequential addition of reagents and controlled heating were employed to improve the radiochemical conversion.[4] |
Problem 2: Formation of Regioisomers
| Possible Cause | Suggested Solution |
| Use of unsymmetrical 1,3-diketones | When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine in the Knorr synthesis, two regioisomeric pyrazoles can be formed.[2][3] The regioselectivity is influenced by the steric and electronic properties of the substituents on the diketone. |
| Solvent effects | The choice of solvent can influence the regioselectivity of the reaction. Consider screening different solvents to optimize the formation of the desired isomer. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| High lipophilicity of the product | Due to the hydrophobic nature of Anle138b and its derivatives, purification by column chromatography can be challenging.[4] A reverse-phase column chromatography system might be more effective. For HPLC, using a C18 or a more specialized column with an appropriate mobile phase gradient (e.g., acetonitrile (B52724)/water or methanol/water with additives like trifluoroacetic acid) is recommended. |
| Co-elution with impurities | If impurities are difficult to separate, consider derivatizing the crude product to alter its polarity, followed by purification and subsequent deprotection. Recrystallization from a suitable solvent system can also be an effective final purification step. |
| Presence of starting materials | If the reaction has not gone to completion, unreacted starting materials can complicate purification. Ensure the reaction is complete by TLC before work-up. |
Quantitative Data Summary
| Product/Intermediate | Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
| Anle138b-m-nitro derivative (3a) | Pyrazole formation | AcOH, aq. hydrazine, EtOH, THF, 80 °C, 1 h | 72 (two steps) | [5][6] |
| Anle138b-p-nitro derivative (3b) | Pyrazole formation | AcOH, aq. hydrazine, EtOH, THF, 80 °C, 1 h | 65 (two steps) | [5] |
| [18F]Anle138b | One-pot radiosynthesis | 6-[18F]FP, tosylhydrazide, 3'-bromophenylacetylene | 15 ± 3 | [4] |
| [19F]Anle138b | 1,3-Dipolar Cycloaddition | LiOtBu, CH3CN, reflux, 23 h | - | [4] |
| 3,5-diphenyl-1H-pyrazole derivatives | Knorr Synthesis | 1,3-dicarbonyl, phenyl hydrazine, ethanol (B145695) | 70-91 | [8] |
Experimental Protocols
Synthesis of [19F]Anle138b (Fluorinated Anle138b derivative)[4]
Under an inert atmosphere, lithium tert-butoxide (0.22 g, 2.76 mmol) was added to a solution of N′-((6-fluorobenzo-1,3-dioxole-5-yl)methylene)-4-methylbenzenesulfonohydrazide (0.34 g, 1.01 mmol) in dry acetonitrile (10 mL) and stirred at room temperature for 15 minutes. Then, 3-bromophenylacetylene (B1279458) (0.50 g, 2.76 mmol) was added, and the reaction was refluxed for 23 hours. The mixture was evaporated in vacuo, and water (10 mL) was added. After extraction with ethyl acetate (B1210297) (2 x 20 mL), the organic phase was concentrated under reduced pressure. The crude product was then purified by column chromatography.
General Procedure for Knorr Pyrazole Synthesis[8]
A round-bottomed flask (25 mL) was charged with a 1,3-dicarbonyl compound (1.0 mmol) and phenyl hydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of [Ce(L-Pro)2]2(Oxa) (5 mol %) was added, and the mixture was stirred at room temperature for the appropriate time. The progress of the reaction was monitored by TLC. After completion, the catalyst was filtered off, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography over silica (B1680970) gel to afford the corresponding pyrazole derivatives.
Visualizations
Caption: Common synthetic routes to Anle138b.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategy for overcoming purification challenges.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. jk-sci.com [jk-sci.com]
- 4. One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Anle138b Technical Support Center: Troubleshooting and Overcoming Treatment Limitations in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Anle138b in preclinical disease models. Our goal is to help you optimize your experiments and overcome potential limitations in treatment efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Anle138b?
Anle138b is a small molecule that acts as an oligomer modulator. It is designed to inhibit the formation of pathological protein aggregates, a hallmark of many neurodegenerative diseases. It has been shown to be effective in preventing the aggregation of proteins such as alpha-synuclein, tau, and prion proteins. The compound is orally bioavailable and can cross the blood-brain barrier.
Q2: I am not observing the expected therapeutic effect of Anle138b in my disease model. What are the possible reasons?
Several factors can contribute to a lack of efficacy. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the specific disease model being used. Our troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.
Q3: Is there a known resistance mechanism to Anle138b?
While "resistance" in the classical sense (e.g., development of mutations in a target protein) has not been extensively documented for Anle138b, treatment efficacy can be limited by several factors. These include the specific strain of pathological protein, the stage of disease progression at the time of treatment initiation, and the overall pathological burden in the model system. For instance, Anle138b has been shown to be ineffective against certain strains of prions and in models of very advanced disease.
Q4: What is Anle138b-F105 and is there known resistance to it?
This compound has been mentioned in the context of an AUTOTAC (autophagy-targeting chimera), which is a different therapeutic modality than Anle138b alone. An AUTOTAC links a target-binding molecule (in this case, derived from Anle138b) to a molecule that induces autophagy, thereby promoting the degradation of the target protein. There is currently limited public information available specifically detailing resistance mechanisms to an this compound AUTOTAC.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to suboptimal results in your experiments with Anle138b.
Problem 1: Lack of Efficacy in an In Vitro Aggregation Assay
| Possible Cause | Suggested Solution |
| Incorrect compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific protein and aggregation conditions. |
| Compound precipitation | Anle138b is hydrophobic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the aqueous assay buffer. Minimize the final DMSO concentration in the assay. |
| Inappropriate assay conditions | Optimize buffer pH, temperature, and agitation to ensure robust and reproducible protein aggregation in your control wells. |
| Protein quality | Ensure the starting protein material is monomeric and free of pre-formed aggregates. This can be verified by size-exclusion chromatography (SEC). |
Problem 2: Inconsistent or No Therapeutic Effect in Animal Models
| Possible Cause | Suggested Solution |
| Suboptimal dosing or administration route | Verify the appropriate dose and route of administration for your specific animal model based on pharmacokinetic and pharmacodynamic data. Oral gavage or formulation in chow are common methods. |
| Poor bioavailability in the specific model | Conduct pharmacokinetic studies to measure Anle138b levels in plasma and brain tissue to ensure adequate exposure. |
| Treatment initiated at an advanced disease stage | Anle138b may be more effective at preventing oligomer formation than at disaggregating established fibrils. Consider initiating treatment at an earlier stage of pathology. |
| Disease model characteristics | The specific proteinopathy model (e.g., prion strain, type of alpha-synucleinopathy) may not be responsive to Anle138b. Review literature for efficacy in similar models. |
| High pathological burden | In models with very aggressive pathology, the therapeutic effect of a single agent may be limited. Consider combination therapy approaches. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Anle138b.
Table 1: Efficacy of Anle138b in a Mouse Model of Parkinson's Disease (α-synucleinopathy)
| Parameter | Control Group | Anle138b-Treated Group | Reference |
| Motor Performance (Rotarod) | Decline over time | Significantly improved performance | [1] |
| Dopaminergic Neuron Count (Substantia Nigra) | Significant loss | Preservation of neurons | [1] |
| α-synuclein Aggregates | Abundant | Reduced oligomer and aggregate load | [2] |
Table 2: Pharmacokinetic Properties of Anle138b in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | High | [3] |
| Blood-Brain Barrier Penetration | Excellent | [3] |
| Brain-to-Plasma Ratio | ~5-fold higher in brain | [4] |
Experimental Protocols
Protocol 1: In Vitro Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in the presence and absence of Anle138b.
-
Preparation of Reagents:
-
Prepare a stock solution of the protein of interest (e.g., alpha-synuclein) in an appropriate buffer. Ensure the protein is monomeric by SEC.
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
Prepare a stock solution of Anle138b in DMSO.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the protein solution to the desired final concentration.
-
Add Anle138b to the treatment wells at various concentrations. Add an equivalent volume of DMSO to the control wells.
-
Add ThT to all wells to a final concentration of 10-25 µM.
-
-
Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An effective inhibition by Anle138b will result in a reduced fluorescence signal and/or a longer lag phase compared to the control.
-
Protocol 2: Western Blot for α-Synuclein Oligomers
This protocol allows for the detection of soluble α-synuclein oligomers from brain tissue of treated and untreated animals.
-
Sample Preparation:
-
Homogenize brain tissue in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet insoluble material. The supernatant contains the soluble protein fraction.
-
-
Native PAGE:
-
Run the soluble protein extracts on a native polyacrylamide gel to separate proteins based on size and charge, preserving their native conformation.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for α-synuclein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A reduction in high-molecular-weight oligomeric species should be observed in samples from Anle138b-treated animals.
-
Visualizations
Caption: Mechanism of action of Anle138b in inhibiting protein aggregation.
Caption: A logical workflow for troubleshooting Anle138b treatment efficacy.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
refining Anle138b-F105 treatment protocols to minimize side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Anle138b (B560633) and its F105 variant in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine your treatment strategies and minimize potential side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Anle138b and its primary mechanism of action?
Anle138b is an orally bioavailable small molecule that functions as an oligomer modulator. Its primary mechanism involves inhibiting the formation of pathological protein aggregates, such as alpha-synuclein (B15492655) and prion proteins, which are implicated in neurodegenerative diseases.[1] It is thought to bind to a common structural feature of these toxic oligomers, thereby preventing their assembly into larger, harmful species.[1]
Q2: What is Anle138b-F105?
This compound is a derivative of Anle138b that has been developed for use in the AUTOTAC (autophagy-targeting chimera) chemical platform.[2][3] In this system, Anle138b acts as a target-binding ligand for protein aggregates, while the "F105" component is part of the linker that recruits the cellular autophagy machinery to clear these aggregates. This specialized application is focused on targeted protein degradation.[2][4]
Q3: What are the known side effects of Anle138b in preclinical and clinical studies?
Preclinical studies in various animal models have consistently shown that Anle138b has no detectable toxicity at therapeutic doses.[1][5][6][7] Phase 1a and 1b clinical trials in healthy volunteers and Parkinson's disease patients have demonstrated that Anle138b is safe and well-tolerated.[8][9][10][11] The observed adverse events were mostly mild and resolved on their own.[8][9] No severe, compound-related side effects that would necessitate stopping the trial have been reported.[12]
Q4: How does food intake affect the administration of Anle138b?
Phase 1 clinical trials have investigated the effect of food on the pharmacokinetics of Anle138b.[8][13] One study noted that the uptake of the substance was not significantly altered by consuming food at the same time.[11] This suggests that Anle138b can likely be administered without strict fasting protocols, which can be a significant advantage in long-term studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments with Anle138b.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Anle138b in cell culture media | Anle138b has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility. | - Ensure the final DMSO concentration in your cell culture medium is sufficient to keep Anle138b dissolved. However, be mindful of potential DMSO toxicity to your cells. - Prepare fresh dilutions of Anle138b from a concentrated stock solution for each experiment. - When diluting, add the Anle138b stock solution to the medium dropwise while gently agitating to promote mixing.[14] |
| Inconsistent results between experiments | Variability in compound preparation, cell seeding density, or treatment duration. | - Standardize your protocol for preparing and diluting Anle138b. - Ensure consistent cell seeding densities and treatment times across all experiments. - Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[14] |
| Higher than expected cytotoxicity in cell culture | The concentration of Anle138b may be too high for your specific cell line, or the vehicle (e.g., DMSO) concentration may be toxic. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. - Always include a vehicle control (media with the same final concentration of DMSO) to differentiate between compound- and solvent-induced effects.[14] |
| Reduced or no effect of Anle138b in animal models | Improper formulation or administration leading to poor bioavailability. Degradation of the compound. | - For oral administration in rodents, ensure thorough mixing of Anle138b with the vehicle (e.g., peanut butter or formulated food pellets).[5][15] - When using oral gavage, prepare a stable and homogenous suspension.[16] - Store Anle138b stock solutions and formulations protected from light and at the recommended temperature (-20°C or -80°C) to prevent degradation.[14][17] |
| Signs of distress in animals after oral gavage | Improper technique causing esophageal irritation or accidental administration into the trachea. | - Ensure proper training in oral gavage techniques. - Use appropriately sized and flexible feeding tubes. - Do not force the tube if resistance is met.[16] |
Quantitative Data Summary
The following tables summarize key data from preclinical and clinical studies of Anle138b.
Table 1: Anle138b Dosing and Administration in Preclinical Models
| Animal Model | Dose | Administration Route & Vehicle | Key Findings | Reference |
| Mouse model of prion disease | 1 mg/day | Oral (mixed with DMSO and peanut butter) | Reduced PrPSc accumulation | [5] |
| Mouse model of prion disease | 5 mg/day | Oral (mixed with DMSO and peanut butter) | Prolonged survival | [5] |
| Transgenic alpha-synuclein mouse model | 2-10 mg/day (dose escalation) | Oral (mixed with DMSO and peanut butter) | Improved motor performance and survival | [5] |
| PLP-hαSyn mouse model of MSA | 0.6 g/kg and 2 g/kg of food | Oral (formulated in food pellets) | Reversal of motor deficits, reduction of glial cytoplasmic inclusions, and preservation of dopaminergic neurons. | [15][16] |
Table 2: Safety and Tolerability of Anle138b in Phase 1 Clinical Trials
| Study Population | Dose Range | Key Observations | Reference |
| Healthy Volunteers (NCT04208152) | 50 mg to 300 mg per day | Excellent safety and tolerability; adverse events were mostly mild and resolved without intervention. | [8][9][11][18] |
| Parkinson's Disease Patients (NCT04685265) | 150-300 mg/day | Safe and well-tolerated; no compound-related severe adverse events. | [12] |
Experimental Protocols
Protocol 1: Preparation of Anle138b Stock Solution for In Vitro Experiments
Materials:
-
Anle138b powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the Anle138b vial to reach room temperature before opening.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the Anle138b powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[14]
Protocol 2: Oral Administration of Anle138b in Mice via Medicated Food Pellets
Materials:
-
Anle138b powder
-
Powdered mouse chow
-
Pellet press
Procedure:
-
Calculate the amount of Anle138b required to achieve the target dose (e.g., 2 g/kg of food).
-
Thoroughly mix the Anle138b powder with the powdered chow.
-
Use a pellet press to create uniform food pellets.
-
Provide the medicated pellets as the sole food source for the duration of the study.[15][19]
Signaling Pathways and Experimental Workflows
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 11. MODAG Successfully Completes Phase 1 Study of their Lead Candidate Anle138b - MODAG Neuroscience Solutions [modag.net]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. benchchem.com [benchchem.com]
- 15. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
issues with Anle138b-F105 formulation for oral administration
Welcome to the technical support center for the oral administration of Anle138b (B560633) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Anle138b, including the F105 formulation.
Frequently Asked Questions (FAQs)
Q1: What is Anle138b and what is its mechanism of action?
A1: Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is an investigational small molecule that acts as an oligomer modulator.[1][2] Its primary mechanism of action is to inhibit the aggregation of pathological proteins, such as alpha-synuclein (B15492655) and prion proteins, by binding to their toxic oligomeric structures.[1][2][3] This action prevents the formation of larger, insoluble aggregates and is being investigated as a disease-modifying therapy for neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.[1][2][3]
Q2: What are the known oral formulations of Anle138b used in research?
A2: In preclinical studies, Anle138b has been administered orally through various methods:
-
Dissolved in DMSO and mixed with peanut butter: This method has been used for daily administration in mouse models.[1]
-
Incorporated into food pellets: For chronic dosing, Anle138b has been mixed with powdered mouse chow and pressed into pellets at concentrations such as 0.6 g/kg and 2 g/kg of food.
-
Oral gavage: For precise dosing, a suspension of Anle138b in a vehicle like 0.5% carboxymethylcellulose has been used.[4]
-
In early clinical trials, Anle138b was administered to human volunteers in hard gelatin capsules .[5][6]
Q3: What are the key physicochemical properties of Anle138b that might affect its oral formulation?
A3: Anle138b is a hydrophobic small molecule with low aqueous solubility.[2] It is soluble in water only at concentrations below 1 µM.[1] It can be dissolved in dimethyl sulfoxide (B87167) (DMSO), for instance at a concentration of 15 mg/ml with warming. This poor water solubility is a critical factor to consider for oral formulation as it can impact dissolution rate and bioavailability.[7]
Q4: What is known about the oral bioavailability of Anle138b?
A4: Preclinical studies in mice have shown that Anle138b has excellent oral bioavailability and can penetrate the blood-brain barrier.[1][2] Pharmacokinetic analyses have indicated that oral administration results in approximately 50% of the area under the curve (AUC) values compared to intraperitoneal administration.[8] Phase 1 clinical trials in healthy volunteers have demonstrated that oral administration of Anle138b in capsules leads to plasma levels significantly higher than those required for therapeutic efficacy in animal models.[3][5]
Q5: Has the effect of food on the absorption of oral Anle138b been studied?
A5: Yes, the effect of food on the pharmacokinetics of Anle138b has been investigated in a Phase 1 clinical trial.[5][6] The study was designed to determine if Anle138b can be taken with food and to compare potential changes in drug levels.[9] Results from the trial indicated that the uptake of the substance was not significantly altered by parallel food intake.[3]
Troubleshooting Guide for Oral Administration of Anle138b Formulations
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in animal behavior or inconsistent results between subjects. | Inconsistent drug intake: When mixed with food (e.g., peanut butter or pellets), some animals may not consume the full dose. | - Monitor food consumption for each animal. - For more precise dosing, consider switching to oral gavage.[4] - If using peanut butter, ensure the compound is thoroughly mixed. |
| Low or variable plasma concentrations of Anle138b. | Poor dissolution of the compound: Due to its low aqueous solubility, Anle138b may not fully dissolve in the gastrointestinal tract.[1][7] | - Ensure the formulation is homogenous. For suspensions, use a suitable vehicle like 0.5% carboxymethylcellulose to aid dispersion.[4] - When preparing solutions with DMSO, ensure the compound is fully dissolved before mixing with the delivery vehicle. |
| Precipitation of the compound in the formulation. | Supersaturation and instability: Anle138b is poorly soluble in aqueous solutions.[1] Using a high concentration in an aqueous-based gavage formulation can lead to precipitation. | - Reduce the concentration of Anle138b in the formulation. - Use a co-solvent system or a lipid-based formulation to improve solubility. |
| Signs of distress in animals after oral gavage. | Improper gavage technique or irritation from the vehicle. | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Consider alternative, less stressful administration methods like incorporation into palatable food if precise dosing is not critical.[4] |
Quantitative Data Summary
Table 1: Preclinical Oral Dosing of Anle138b in Mouse Models
| Administration Method | Dose | Vehicle/Formulation | Animal Model | Reference |
| Mixed with Food | 1 mg/day | 10 µl DMSO + 200 µl peanut butter | Prion-infected mice | [1] |
| Mixed with Food | 5 mg/day | 10 µl DMSO + 200 µl peanut butter | Prion-infected mice | [1] |
| Formulated in Pellets | 0.6 g/kg of food | Powdered mouse chow | MSA mouse model | [10] |
| Formulated in Pellets | 2 g/kg of food | Powdered mouse chow | MSA mouse model | [10] |
| Oral Gavage | 1 mg | 10 µl DMSO + 40 µl vegetable oil | Non-infected mice | [8] |
Table 2: Phase 1a Clinical Trial - Single and Multiple Ascending Doses (SAD/MAD) in Healthy Volunteers
| Study Arm | Dose Range | Formulation | Key Finding | Reference |
| SAD | 50 mg - 300 mg | 10 mg or 30 mg hard gelatin capsules | Excellent safety and tolerability | [5][6] |
| MAD | 100 mg - 300 mg daily for 7 days | 10 mg or 30 mg hard gelatin capsules | Plasma levels exceeded those effective in animal models | [3][5][6] |
| Food Effect | 150 mg | 10 mg or 30 mg hard gelatin capsules | Food intake did not significantly alter absorption | [3][5][6] |
Experimental Protocols
Protocol 1: Oral Administration of Anle138b in Peanut Butter
Objective: To administer a daily oral dose of Anle138b to mice.
Materials:
-
Anle138b powder
-
Dimethyl sulfoxide (DMSO)
-
Peanut butter
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of Anle138b in DMSO (e.g., 100 mg/ml).
-
For a 1 mg dose, dissolve 1 mg of Anle138b powder in 10 µl of DMSO. Ensure it is fully dissolved.
-
In a microcentrifuge tube, add 200 µl of peanut butter.
-
Add the 10 µl of Anle138b/DMSO solution to the peanut butter.
-
Mix thoroughly with a pipette tip until the mixture is homogenous.
-
Present the peanut butter mixture to the mouse for consumption.
Adapted from Wagner J, et al. Acta Neuropathologica, 2013.[1]
Protocol 2: Preparation of Anle138b-Containing Food Pellets
Objective: To prepare food pellets with a defined concentration of Anle138b for chronic oral administration.
Materials:
-
Anle138b powder
-
Standard powdered mouse chow
-
Placebo powder (for control group)
-
Pellet press
Procedure:
-
Calculate the total amount of Anle138b powder needed to achieve the target concentration (e.g., 2 g of Anle138b per kg of food).
-
In a suitable container, thoroughly mix the calculated amount of Anle138b powder with the powdered mouse chow.
-
Use a pellet press to form uniform food pellets from the mixture.
-
Prepare placebo pellets by mixing placebo powder with the powdered mouse chow.
-
Store the pellets in a cool, dry place.
Adapted from Herrero-García E, et al. Movement Disorders, 2019.
Protocol 3: Oral Gavage Administration of Anle138b Suspension
Objective: To deliver a precise oral dose of Anle138b to mice via gavage.
Materials:
-
Anle138b powder
-
Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Animal scale
-
Flexible feeding tubes (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of Anle138b in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
-
Weigh each mouse to determine the correct volume for administration (typically 5-10 ml/kg body weight).
-
Gently restrain the mouse and insert the feeding tube orally, ensuring it enters the esophagus and not the trachea.
-
Slowly administer the Anle138b suspension.
-
Carefully remove the feeding tube.
-
Monitor the animal for any signs of distress after administration.
Adapted from BenchChem Application Notes.[4]
Visualizations
Caption: Mechanism of action of Anle138b in inhibiting α-synuclein aggregation.
Caption: Workflow for oral gavage administration of Anle138b suspension.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MODAG Successfully Completes Phase 1 Study of their Lead Candidate Anle138b - MODAG Neuroscience Solutions [modag.net]
- 4. benchchem.com [benchchem.com]
- 5. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altusformulation.com [altusformulation.com]
- 8. researchgate.net [researchgate.net]
- 9. Anle138b Clinical Phase 1 Studies: Food Effect, Safety and Tolerability as well as Pharmacokinetics in Parkinson´s Disease Patients | Parkinson's Disease [michaeljfox.org]
- 10. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Anle138b-F105 efficacy across different animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oligomer modulator Anle138b (B560633). The information provided is intended to address the observed variability in its therapeutic efficacy across different preclinical animal models of neurodegenerative diseases.
Note on Anle138b-F105: At present, there is no publicly available scientific literature or data specifically identifying an "F105" variant of Anle138b. The information contained herein pertains to Anle138b.
Troubleshooting Guide
This guide is designed to help researchers navigate common challenges and inconsistencies encountered during in vivo studies with Anle138b.
Question: We are observing minimal or no therapeutic effect of Anle138b in our animal model. What are the potential reasons for this?
Answer: Variability in Anle138b efficacy can be attributed to several factors. Consider the following troubleshooting steps:
-
Animal Model Selection and Disease Stage: The choice of animal model is critical. Efficacy has been shown to vary between models of the same disease. For instance, Anle138b was effective in a prion-infected mouse model but showed no clear benefit in certain genetic prion disease models due to the lack of a distinct disease endpoint[1][2][3]. In a model of advanced Multiple System Atrophy (MSA), it was suggested that the pathology might have been too severe for the compound to elicit a significant neuroprotective effect[4][5].
-
Recommendation: Carefully review the literature to select a model where Anle138b has previously shown efficacy. Consider initiating treatment at an early disease stage, as the compound may be more effective in preventing neurodegeneration than reversing advanced pathology[6].
-
-
Compound Administration and Formulation: Anle138b is orally bioavailable and can be administered via oral gavage or mixed with food[6][7]. Inconsistent dosing or poor consumption of medicated feed can lead to suboptimal exposure.
-
Recommendation: Ensure accurate and consistent dosing. If mixing with food (e.g., peanut butter), monitor the animals' food intake to ensure they are receiving the intended dose. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach[8].
-
-
Pharmacokinetics and Brain Penetration: While Anle138b has good blood-brain barrier penetration, factors such as species, strain, and individual animal metabolism can influence its pharmacokinetic profile[9].
-
Recommendation: If feasible, conduct pilot pharmacokinetic studies in your specific animal model to confirm that therapeutic concentrations are being achieved in the brain.
-
-
Outcome Measures: The chosen endpoints to measure efficacy must be sensitive enough to detect therapeutic effects. In some genetic prion disease models, the absence of a clear, quantifiable disease endpoint made it difficult to assess the efficacy of Anle138b[1][2].
-
Recommendation: Select well-validated behavioral and histopathological outcome measures that are known to be robust in your chosen model.
-
Question: We are observing inconsistent results between different cohorts of animals treated with Anle138b. How can we improve the reproducibility of our experiments?
Answer: Inter-cohort variability is a common challenge in preclinical studies. To enhance reproducibility, consider the following:
-
Standardize Experimental Protocols: Ensure all experimental procedures, including animal handling, compound administration, behavioral testing, and tissue collection, are rigorously standardized and consistently applied across all cohorts.
-
Blinding and Randomization: Implement blinding for drug administration and outcome assessment to minimize experimenter bias. Randomize animals to treatment and control groups.
-
Control for Environmental Factors: Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all animals, as these can influence disease progression and behavior.
-
Sufficient Sample Size: Use power calculations to determine the appropriate number of animals per group to ensure your study is adequately powered to detect a statistically significant effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Anle138b?
A1: Anle138b is an oligomer modulator. It works by inhibiting the formation of toxic oligomers of aggregation-prone proteins such as alpha-synuclein (B15492655) and prion protein[7][10]. It is believed to bind to a common structural feature of these pathological oligomers, thereby preventing their formation and downstream neurotoxic effects[7][9].
Q2: In which animal models has Anle138b shown efficacy?
A2: Anle138b has demonstrated therapeutic effects in a range of animal models of neurodegenerative diseases, including:
-
Parkinson's Disease: Toxin-based models (MPTP, rotenone), alpha-synuclein overexpression models (Thy1-h[A30P]α-syn), and spreading models[7][9][11].
-
Multiple System Atrophy (MSA): PLP-hαSyn transgenic mouse model[6][12].
-
Alzheimer's Disease: Mouse models with amyloid-beta and tau pathology[13].
-
Huntington's Disease: Mouse and cellular models[14].
Q3: What are the known signaling pathways affected by Anle138b?
A3: Research suggests that beyond its direct interaction with protein aggregates, Anle138b may also modulate cellular signaling pathways involved in neurodegeneration. These include pathways related to cholesterol homeostasis, neuroinflammation, the unfolded protein response, and glucose metabolism[15]. Key mediators implicated in its mechanism of action include SREBF1/2 and NFKB1/RELA[15].
Q4: Are there any known reasons for the variable efficacy of Anle138b across different prion disease models?
A4: Yes, studies have shown that Anle138b's efficacy can be prion strain-dependent[16]. It has shown significant survival benefits in mice infected with the RML prion strain[1][2]. However, in knock-in mouse models of genetic prion disease (D178N and E200K mutations), a clear therapeutic effect could not be determined due to the lack of a quantifiable disease endpoint in these models[1][2][3]. Furthermore, it was reported to be ineffective in humanized mice infected with sporadic Creutzfeldt-Jakob disease (sCJD) MM1 prions[16].
Quantitative Data Summary
The following tables summarize the quantitative efficacy data of Anle138b in various animal models.
Table 1: Efficacy of Anle138b in a Mouse Model of Multiple System Atrophy (PLP-hαSyn)
| Parameter | Placebo Group | Anle138b (0.6 g/kg in food) | Anle138b (2 g/kg in food) | Healthy Controls |
| Motor Function (slips per step) | Increased vs. healthy controls | Reverted to healthy control levels | Reverted to healthy control levels | Baseline |
| Glial Cytoplasmic Inclusions (GCIs) in Substantia Nigra & Striatum | Baseline pathology | ~30% reduction | ~30% reduction | Not Applicable |
| Dopaminergic Neuron Count (TH+ cells in Substantia Nigra) | Significant loss vs. healthy controls | Preservation of neurons | Preservation of neurons | Baseline |
| Microglial Activation (in Substantia Nigra) | Significantly increased | Reduced to healthy control levels | Reduced to healthy control levels | Baseline |
Data sourced from studies on the PLP-hαSyn mouse model of MSA[6][12].
Table 2: Efficacy of Anle138b in a Parkinson's Disease Mouse Model ((Thy1)-h[A30P]α-syn)
| Treatment Start | Parameter | Placebo Group (Median Survival) | Anle138b Treatment (Median Survival) | Survival Prolongation |
| Early (8 weeks of age) | Disease-free survival | 491 days | 557 days | 66 days |
| Late (50 weeks of age) | Disease-free survival | ~350 days | ~407 days | 57 days |
Data sourced from studies on the (Thy1)-h[A30P]α-syn mouse model of Parkinson's Disease[17].
Experimental Protocols
1. Administration of Anle138b in Food Pellets (MSA Model)
-
Animal Model: PLP-hαSyn transgenic mice.
-
Compound Preparation: Anle138b is mixed into the standard rodent chow at the desired concentrations (e.g., 0.6 g/kg and 2 g/kg).
-
Administration: Medicated pellets are provided ad libitum to the treatment groups. The placebo group receives identical pellets without the compound.
-
Duration: Treatment can be administered over several months (e.g., 4 months)[12].
2. Oral Gavage Administration of Anle138b
-
Compound Preparation: Anle138b can be suspended in a vehicle such as a mixture of DMSO and peanut butter[7].
-
Procedure:
-
Gently restrain the mouse.
-
Measure a gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the animal for any signs of distress post-administration[8].
-
3. Behavioral Assessment: Beam Traversal Test
-
Purpose: To assess motor coordination and balance.
-
Procedure:
-
Acclimate mice to the testing room.
-
Place the mouse at one end of a narrow, elevated beam.
-
Allow the mouse to traverse the beam to its home cage at the opposite end.
-
Record the number of foot slips and the total number of steps.
-
Calculate the slips per step for each animal[8].
-
Visualizations
Caption: Experimental workflow for assessing Anle138b efficacy.
References
- 1. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anle138b Partly Ameliorates Motor Deficits Despite Failure of Neuroprotection in a Model of Advanced Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anle138b Partly Ameliorates Motor Deficits Despite Failure of Neuroprotection in a Model of Advanced Multiple System Atrophy [frontiersin.org]
- 6. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oligomer modulator anle138b and related compounds in neurodegeneration and beyond [ediss.uni-goettingen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prionalliance.org [prionalliance.org]
- 17. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anle138b: A Comparative Analysis of its Efficacy Against Other Alpha-Synuclein Inhibitors
A detailed guide for researchers and drug development professionals on the therapeutic potential of Anle138b (B560633) in the context of emerging treatments for synucleinopathies.
The aggregation of alpha-synuclein (B15492655) (α-syn) is a primary pathological hallmark of devastating neurodegenerative disorders such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1] The scientific community is actively pursuing therapeutic strategies that can inhibit the formation of toxic α-syn oligomers and fibrils. Among the promising small molecule inhibitors, Anle138b has garnered significant attention for its potential as a disease-modifying therapy. This guide provides a comprehensive comparison of Anle138b's efficacy with other notable alpha-synuclein inhibitors, supported by preclinical and clinical data.
Mechanism of Action: Targeting Alpha-Synuclein Aggregation
Small molecule inhibitors of α-syn aggregation primarily work by interfering with the protein's misfolding and aggregation cascade. Anle138b, a diphenyl-pyrazole compound, functions as an oligomer modulator.[1] It directly binds to α-synuclein aggregates, stabilizing them in a non-toxic conformation and preventing their further assembly into larger, pathogenic fibrils.[2] Computational studies have shown that Anle138b has a high binding affinity for α-synuclein oligomers, occupying a cavity within the aggregate structure.[3] This interaction is believed to impede the formation of beta-sheet structures, which are critical for the maturation of toxic aggregates.[4]
Other inhibitors target different stages of the aggregation pathway. For instance, UCB0599 (also known as NPT200-11 or minzasolmin) is thought to prevent the initial misfolding of α-syn on lipid membranes.[1][5] In contrast, compounds like SynuClean-D (SC-D) and ZPD-2 not only inhibit the formation of new aggregates but may also have the ability to disaggregate existing amyloid fibrils.[1]
Below is a diagram illustrating the alpha-synuclein aggregation pathway and the points of intervention for various inhibitors.
Caption: Alpha-synuclein aggregation pathway and inhibitor targets.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of Anle138b and other alpha-synuclein inhibitors from various preclinical studies. It is important to note that these data are from different studies and not from direct head-to-head comparisons, so caution should be exercised when interpreting the relative efficacy.
Table 1: In Vitro Efficacy of Alpha-Synuclein Aggregation Inhibitors
| Compound | Assay | Efficacy Metric | Reported Value | Reference(s) |
| Anle138b | Thioflavin T (ThT) Assay | Inhibition of α-syn fibril formation | ~75% reduction in the presence of lipids | [6] |
| SynuClean-D | ThT Assay | Inhibition of α-syn aggregation | >50% at a 0.7:1 protein-to-inhibitor ratio | [1] |
| ZPD-2 | Not Specified | Reduction of α-syn inclusions | Substantially reduced | [1] |
Table 2: In Vivo Efficacy in Animal Models of Synucleinopathies
| Compound | Animal Model | Key Efficacy Endpoints | Reported Efficacy | Reference(s) |
| Anle138b | Transgenic mouse model of PD (A30P α-syn) | Prolonged disease-free survival | Mean survival prolonged by 66 days (early treatment) and 59 days (late treatment) | [7] |
| MSA mouse model (PLP-hαSyn) | Reduction in glial cytoplasmic inclusions (GCIs) | 30% reduction in striatum and substantia nigra | [8][9] | |
| MSA mouse model (PLP-hαSyn) | Preservation of dopaminergic neurons | Significant preservation | [8][9] | |
| MSA mouse model (PLP-hαSyn) | Improvement in motor function | Reversal of motor deficits to control levels | [8][9] | |
| UCB0599 | Genetic mouse model of PD (Line 61) | Reduction of α-syn pathology | Reduced pathology | [10] |
| Genetic mouse model of PD (Line 61) | Neuroinflammation | Reduced neuroinflammation | [10] | |
| Genetic mouse model of PD (Line 61) | Motor function | Improved motor function | [10] | |
| ZPD-2 | C. elegans model of PD | Reduction of α-syn inclusions and dopaminergic neuron degeneration | Substantially reduced inclusions and decreased degeneration | [1] |
Clinical Development Status
The promising preclinical results have propelled some of these inhibitors into clinical trials.
Table 3: Clinical Trial Status of Alpha-Synuclein Inhibitors
| Compound | Phase of Development | Key Findings/Status | Reference(s) |
| Anle138b (TEV-56286) | Phase 2 (for MSA) | Phase 1a/1b showed excellent safety and tolerability up to 300 mg daily. Reached plasma levels in humans significantly higher than those required for full therapeutic efficacy in mouse models. Good oral bioavailability and blood-brain barrier penetration. | [1][10][11] |
| UCB0599 (Minzasolmin/NPT200-11) | Phase 2 | Phase 1/1b showed an acceptable safety/tolerability profile and predictable pharmacokinetics in healthy participants and individuals with PD. A Phase 2 trial was completed, and a long-term extension trial is underway. | [1][5][11][12] |
| SynuClean-D (SC-D) | Preclinical | N/A | [1] |
| ZPD-2 | Preclinical | N/A | [1] |
| Prasinezumab (Antibody) | Phase 2b (PADOVA trial) | Phase 2 PASADENA trial missed the primary efficacy outcome but showed positive signals in secondary endpoints, including a trend towards benefit on motor function decline (UPDRS Part III). | [12] |
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vivo Efficacy Study in a Transgenic Mouse Model of Parkinson's Disease ((Thy1)-h[A30P]α-syn)
-
Animal Model: Transgenic mice expressing human A30P-mutant alpha-synuclein under the Thy1 promoter, which develop progressive motor deficits and α-syn pathology.[13]
-
Treatment: Anle138b was mixed with peanut butter and administered orally.
-
Dosage: The specific dosage administered in the survival studies was not detailed in the provided snippets.
-
Experimental Groups:
-
Anle138b treated group
-
Placebo-treated group (vehicle in peanut butter)
-
Non-transgenic age-matched controls
-
-
Efficacy Assessment:
-
Survival: Monitored for disease-free survival time.
-
Motor Performance: Assessed using tests like the rotarod to measure motor coordination and balance.
-
Histology: Post-mortem brain tissue analysis to evaluate the deposition of α-synuclein.[13]
-
The workflow for this type of preclinical study is illustrated in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 3. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UCB at ANN looks A-OK - Cure Parkinson's [cureparkinsons.org.uk]
- 11. Targeting Alpha-Synuclein: Latest Parkinson's Disease Research [apdaparkinson.org]
- 12. vjneurology.com [vjneurology.com]
- 13. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anle138b and Immunotherapy for Parkinson's Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two emerging therapeutic strategies for Parkinson's disease: the small molecule oligomer modulator Anle138b (B560633) and alpha-synuclein-targeting immunotherapies. This analysis is based on available preclinical and clinical experimental data.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein alpha-synuclein (B15492655) (α-syn) into toxic oligomers and larger aggregates known as Lewy bodies.[1] This pathological process is a central target for disease-modifying therapies. This guide compares two distinct approaches aimed at mitigating α-syn pathology: Anle138b, a small molecule inhibitor of α-syn aggregation, and immunotherapies that leverage the immune system to clear pathological α-syn.
Mechanism of Action
Anle138b: This orally bioavailable small molecule is designed to directly interfere with the aggregation process of α-synuclein.[1] It achieves this by binding to cavities within the pathological oligomers and fibrillar structures of α-syn.[2][3] This interaction inhibits the formation of new toxic oligomers and the subsequent growth into larger fibrils, thereby neutralizing a key driver of neurodegeneration in Parkinson's disease.[4][5] Computational studies suggest that Anle138b has a higher binding affinity for higher-order α-synuclein oligomers, occupying a cavity and interacting with key residues to interfere with the formation of larger aggregates.[6]
Immunotherapy: The primary approach for immunotherapy in Parkinson's disease involves targeting α-synuclein for removal by the immune system.[7] This is primarily achieved through two strategies:
-
Passive Immunotherapy: This involves the direct administration of externally produced monoclonal antibodies that are specific to α-synuclein, particularly the aggregated forms.[8] These antibodies are thought to work by binding to extracellular α-syn, which can then be cleared by microglia, the resident immune cells of the brain, through Fcγ receptor-mediated phagocytosis.[8][9] This process helps to reduce the spread of α-syn pathology between neurons.
-
Active Immunotherapy: This strategy involves vaccinating patients with a form of α-synuclein or a peptide that mimics a part of the protein to stimulate the patient's own immune system to produce antibodies against pathological α-syn.[8]
While the Anle138b-F105 variant was a topic of interest, a comprehensive literature search did not yield specific preclinical or clinical data for a direct comparison with Anle138b or immunotherapies.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data from key preclinical and clinical studies for Anle138b and two representative passive immunotherapies: Prasinezumab and Cinpanemab.
Table 1: Anle138b Preclinical and Clinical Data
| Study Phase | Model/Population | Key Findings | Quantitative Data | Reference |
| Preclinical | Transgenic Mouse Model (A30P α-syn) | Significantly prolonged disease-free survival even with treatment started after symptom onset. | Mean disease-free survival prolonged by 59 days (536 vs 477 days) with late treatment initiation. | [10] |
| Preclinical | Multiple System Atrophy Mouse Model | Reduced α-syn accumulation, prevented loss of dopaminergic neurons, and preserved motor function. | 30% reduction in glial cytoplasmic inclusions (GCIs) in the striatum and substantia nigra. | [11] |
| Phase 1a | Healthy Volunteers (n=68) | Good safety and tolerability profile. Exposure levels achieved were above the fully effective plasma level in a mouse Parkinson model. | At multiple doses of 200 mg, plasma concentrations exceeded those shown to be effective in animal models. | [12][13] |
| Phase 1b | Parkinson's Disease Patients (n=70) | Safe and well-tolerated when administered for 7-28 days at doses of 150-300 mg/day. Pharmacokinetics were comparable to healthy volunteers. | No compound-related adverse events leading to early termination and no severe adverse events were observed. | [14] |
Table 2: Immunotherapy (Prasinezumab & Cinpanemab) Clinical Data
| Drug | Study (Phase) | Population | Primary Endpoint Result | Key Quantitative Data | Reference |
| Prasinezumab | PASADENA (Phase 2) | 316 early-stage PD patients | Did not meet primary endpoint (change in MDS-UPDRS total score at 52 weeks). | At 52 weeks, change from baseline in MDS-UPDRS total score was +7.4 (1500 mg) and +8.8 (4500 mg) vs. +9.4 in the placebo group (not statistically significant). | [15][16] |
| In a delayed-start analysis at 104 weeks, worsening from baseline in MDS-UPDRS Part III was less in the early-start group (9.18 points) vs. the delayed-start group (11.12 points). | [17] | ||||
| Prasinezumab | PADOVA (Phase 2b) | 586 early-stage PD patients on stable symptomatic treatment | Missed statistical significance on the primary endpoint (time to confirmed motor progression). | Hazard Ratio (HR) for time to confirmed motor progression = 0.84 (p=0.0657). In levodopa-treated patients, HR = 0.79. | [4][18][19] |
| Cinpanemab | SPARK (Phase 2) | 357 early-stage PD patients | Did not meet primary or secondary endpoints. | No statistically significant difference in change from baseline in MDS-UPDRS total score at 52 weeks between placebo and any cinpanemab group. | [1] |
| Change in striatal binding ratio (SBR) on DaT-SPECT at 52 weeks in the ipsilateral putamen was -7.2% in the placebo group, with no significant treatment effect in the cinpanemab groups. | [20] |
Experimental Protocols
Anle138b Preclinical Study (A30P α-syn Mouse Model)
-
Animal Model: Transgenic mice expressing human A30P mutant α-synuclein.
-
Treatment Protocol: Oral administration of Anle138b (5 mg dissolved in 10 µl DMSO mixed with 200 µl peanut butter) twice daily. Treatment was initiated at 50 weeks of age, after the onset of motor deficits and failure to gain body weight.
-
Outcome Measures: Disease-free survival was the primary outcome, defined by a decrease in motor performance on the rotarod test below a predefined threshold.[10]
Prasinezumab PASADENA Phase 2 Study (NCT03100149)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 316 individuals with early-stage Parkinson's disease (Hoehn and Yahr Stages I–II, diagnosed ≤2 years).
-
Intervention: Participants were randomized (1:1:1) to receive intravenous infusions of prasinezumab (1500 mg or 4500 mg) or placebo every 4 weeks for 52 weeks (Part 1). This was followed by a 52-week period where all participants received active treatment (Part 2).
-
Primary Endpoint: Change from baseline in the sum of scores on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I, II, and III at week 52.[21]
Cinpanemab SPARK Phase 2 Study (NCT03318523)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 357 individuals aged 40-80 years, diagnosed with PD within the previous 3 years, with a modified Hoehn and Yahr score of ≤ 2.5, and evidence of a striatal dopaminergic deficit on DaT-SPECT.
-
Intervention: Participants were randomized (2:1:2:2) to receive intravenous infusions of placebo or cinpanemab at doses of 250 mg, 1250 mg, or 3500 mg every 4 weeks for 52 weeks.
-
Primary Endpoint: Change from baseline in the MDS-UPDRS total score at weeks 52 and 72.[1][22]
Signaling Pathways and Experimental Workflows
Anle138b Mechanism of Action
Caption: Anle138b directly targets and inhibits the formation of toxic α-synuclein oligomers.
Passive Immunotherapy Mechanism of Action
Caption: Monoclonal antibodies bind to α-synuclein aggregates, facilitating their clearance by microglia.
Clinical Trial Workflow Example
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in Parkinson's disease.
Summary and Future Directions
Anle138b and α-synuclein-targeted immunotherapies represent two promising but distinct strategies for modifying the course of Parkinson's disease.
Anle138b , as a small molecule, offers the advantage of oral administration and has demonstrated a favorable safety profile in early human trials.[14] Its mechanism of directly inhibiting oligomer formation is a direct intervention in the core pathological process. Preclinical studies have shown encouraging results in terms of neuroprotection and motor symptom improvement.[10][11] Further clinical trials will be crucial to establish its efficacy in patients.
Immunotherapies , particularly passive approaches with monoclonal antibodies like prasinezumab, have also shown signals of potential clinical benefit, although pivotal trials have not yet met their primary endpoints with statistical significance.[4][15] The concept of harnessing the immune system to clear pathological proteins is a powerful one, but challenges remain, including ensuring adequate antibody penetration into the brain and optimizing the timing and patient population for intervention. The discontinuation of cinpanemab due to a lack of efficacy in its Phase 2 trial underscores these challenges.[1]
For drug development professionals, the comparison of these two approaches highlights a key strategic question: is it more effective to inhibit the formation of toxic protein species from within the neuron, or to clear them once they are in the extracellular space? Both approaches have strong scientific rationales and have generated valuable data. The future of disease-modifying therapies for Parkinson's may lie in one of these approaches, a combination of both, or even personalized strategies based on a patient's specific disease subtype and progression. Continued rigorous clinical testing and biomarker development will be essential to determine the ultimate therapeutic value of Anle138b and immunotherapy for individuals living with Parkinson's disease.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase IIb Study: Prasinezumab in Early Parkinson's - Medthority [medthority.com]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthunlocked.com [healthunlocked.com]
- 8. Mechanism of Anti-α-Synuclein Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Anti-α-Synuclein Immunotherapy [e-jmd.org]
- 10. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzforum.org [alzforum.org]
- 13. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdsabstracts.org [mdsabstracts.org]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. s201.q4cdn.com [s201.q4cdn.com]
- 17. Prasinezumab in Parkinson’s disease: delayed-start analysis of PASADENA trial - Medical Conferences [conferences.medicom-publishers.com]
- 18. roche.com [roche.com]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 20. mdsabstracts.org [mdsabstracts.org]
- 21. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Anle138b and Other Small Molecules Targeting Tau Pathology
For Researchers, Scientists, and Drug Development Professionals
The aggregation of microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The development of small molecules that can inhibit or reverse this process is a primary focus of therapeutic research. This guide provides a comparative overview of the preclinical efficacy of Anle138b (B560633), a promising tau aggregation inhibitor, against other notable small molecules targeting tau pathology.
Executive Summary
Anle138b has demonstrated significant efficacy in preclinical models of tauopathy by directly targeting and inhibiting the aggregation of tau protein. This leads to a reduction in pathological tau species, amelioration of cognitive deficits, and increased survival in mouse models. In comparison, other small molecules such as Methylene Blue/LMTX, EpoD, Nilotinib, and Saracatinib act through various mechanisms, including promoting microtubule stability, enhancing autophagy, or modulating kinase activity. While these compounds have also shown promise in preclinical studies, their efficacy profiles and mechanisms of action differ from that of Anle138b. This guide presents a detailed comparison of their performance based on available experimental data.
Comparative Efficacy of Small Molecules in Preclinical Tauopathy Models
The following tables summarize the quantitative data from key preclinical studies on Anle138b and comparator molecules.
Table 1: Anle138b Efficacy in Tauopathy Mouse Models
| Compound | Mouse Model | Treatment Details | Key Findings (Quantitative) | Reference |
| Anle138b | PS19 (P301S human tau) | Oral administration from weaning to terminal disease | - ~50% reduction in AT8-positive tau deposits[1]- Significant reduction in sarkosyl-insoluble tau[1]- Increased mean survival time by almost 6 weeks[1]- Improved cognition in object-place recognition task[2] | [1][2] |
| Anle138b | hTau (all 6 human tau isoforms) | 2 g/kg in food pellets for 3 months (late-stage treatment) | - 53% reduction in tau burden in frontal cortex[3][4][5][6][7]- 59% reduction in tau burden in hippocampus[3][4][5][6][7]- Reversal of metabolic decline (FDG-PET)[3][6] | [3][4][5][6][7] |
Table 2: Efficacy of Comparator Small Molecules in Tauopathy Mouse Models
| Compound | Mechanism of Action | Mouse Model | Key Findings (Quantitative) | Reference |
| Methylene Blue (MB) | Tau aggregation inhibitor | P301S tau | - Reduced detergent-insoluble phospho-tau | [8] |
| Methylene Blue (MB) | Tau aggregation inhibitor | rTg4510 (P301L human tau) | - Did not remove existing sarkosyl-insoluble tau or PHF1/Gallyas positive tangles[9] | [9] |
| LMTX (leuco-methylthioninium) | Tau aggregation inhibitor | Not specified in detail | Phase 3 trial showed benefit as monotherapy in mild to moderate AD | [10] |
| EpoD (Epothilone D) | Microtubule stabilizer | PS19 (P301S human tau) | - Significant improvements in microtubule density and axonal integrity- Reduced insoluble tau (ELISA) | [11] |
| Nilotinib | c-Abl inhibitor (promotes autophagy) | A53T α-synuclein (also affects tau) | - Decreased hyper-phosphorylated Tau (p-Tau) in autophagic vacuoles[12] | [12] |
| Saracatinib | Fyn kinase inhibitor | APP/PS1 | - Normalized hippocampal synaptic density deficits (11C-UCB-J PET)[13][14][15] | [13][14][15] |
Signaling Pathways and Mechanisms of Action
The progression of tau pathology involves a complex interplay of signaling pathways that lead to tau hyperphosphorylation, misfolding, and aggregation. Small molecule inhibitors can intervene at various points in this cascade.
References
- 1. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer’s disease tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage Anle138b treatment ameliorates tau pathology and metabolic decline in a mouse model of human Alzheimer's disease tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mbexc.de [mbexc.de]
- 8. Methylene blue reduced abnormal tau accumulation in P301L tau transgenic mice | AlzPED [alzped.nia.nih.gov]
- 9. Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]
- 11. researchgate.net [researchgate.net]
- 12. Nilotinib reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neuroprotective Landscape: A Comparative Safety and Toxicity Profile of Anle138b and Similar Oligomer Modulators
For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutics for neurodegenerative diseases is a paramount challenge. This guide provides a detailed comparison of the safety and toxicity profiles of Anle138b (B560633), a promising oligomer modulator, and similar compounds in development. The information presented is based on available preclinical and early-phase clinical data, offering a critical resource for informed decision-making in neuroprotective drug development.
Anle138b has emerged as a significant candidate in the fight against neurodegenerative disorders characterized by protein aggregation, such as Parkinson's disease and prion diseases. Its mechanism of action revolves around the inhibition of pathological oligomer formation of proteins like alpha-synuclein (B15492655) (α-syn) and prion protein (PrPSc)[1][2]. While the specific variant "Anle138b-F105" is not extensively documented in publicly available literature, this guide will focus on the well-characterized parent compound, Anle138b, and compare its safety and toxicity data with other small molecules targeting similar pathways: UCB0599, SynuClean-D, and ZPD-2.
Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data on the safety and toxicity of Anle138b and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the data is derived from various preclinical and clinical settings.
| Compound | Parameter | Species | Value | Reference |
| Anle138b | No-Observed-Adverse-Effect-Level (NOAEL) | Rat | 50 mg/kg/day | [3] |
| No-Observed-Adverse-Effect-Level (NOAEL) | Cynomolgus Monkey | 125 mg/kg/day | [3] | |
| Phase 1a Clinical Trial (up to 300 mg daily) | Healthy Volunteers | Excellent safety and tolerability profiles | [4][5] | |
| UCB0599 | Phase 1b Clinical Trial (90 mg and 180 mg twice daily for 28 days) | Parkinson's Disease Patients | Generally well tolerated; most adverse events were mild to moderate. | [6][7] |
| Most Frequent Adverse Events (vs. Placebo) | Parkinson's Disease Patients | Headache (33.3% vs. 20%), Kidney damage (9.5% vs. 20%) | [6] | |
| SynuClean-D | Preclinical Studies | C. elegans | Non-toxic at effective concentrations | [8] |
| ZPD-2 | Preclinical Studies | C. elegans | Substantially reduces α-synuclein inclusions without reported toxicity | [9] |
Experimental Protocols
A comprehensive understanding of the safety and toxicity profile of a compound requires a detailed examination of the experimental methodologies employed. Below are summaries of the typical experimental protocols used to assess the safety and efficacy of compounds like Anle138b.
Preclinical Toxicity Studies (e.g., for Anle138b)
-
Objective: To determine the potential toxicity of the compound in animal models before human trials.
-
Methodology:
-
Dose Range Finding Studies: Initial studies to determine the doses for longer-term toxicity studies.
-
Repeated Dose Toxicity Studies: Animals (commonly rats and a non-rodent species like monkeys) are administered the compound daily for a specified period (e.g., 28 days) at multiple dose levels.
-
Parameters Monitored: Clinical signs of toxicity, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis are monitored throughout the study.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for any pathological changes.
-
NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the No-Observed-Adverse-Effect-Level (NOAEL)[3].
-
Phase 1 Clinical Trials (e.g., for Anle138b and UCB0599)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans for the first time.
-
Methodology:
-
Study Design: Typically, a randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) design is used[4][5].
-
Participants: A small number of healthy volunteers or patients with the target disease are enrolled.
-
Dose Escalation: The dose of the compound is gradually increased in different cohorts of participants to identify the maximum tolerated dose (MTD).
-
Safety Monitoring: Participants are closely monitored for any adverse events (AEs), including changes in vital signs, ECGs, and clinical laboratory tests (hematology, biochemistry, and urinalysis)[4][5].
-
Pharmacokinetics: Blood and sometimes cerebrospinal fluid (CSF) samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Inhibition of toxic oligomer formation in the alpha-synuclein aggregation pathway.
Caption: Workflow for safety and toxicity assessment from preclinical to clinical stages.
Caption: Role of protein aggregates in neuroinflammation and potential therapeutic intervention.
Conclusion
Based on the available data, Anle138b demonstrates a favorable safety profile in both extensive preclinical testing and early human clinical trials, with no significant toxicity observed at therapeutic doses[1][2]. This is a crucial attribute for a drug candidate intended for long-term treatment of chronic neurodegenerative diseases. UCB0599 also appears to be generally well-tolerated in patients, with mostly mild to moderate adverse events reported in a Phase 1b study[6][7]. The safety and toxicity profiles of SynuClean-D and ZPD-2 are less well-defined in the public domain, with current information primarily highlighting their efficacy and lack of toxicity in early-stage, non-mammalian models[8][9].
For researchers and drug developers, the promising safety profile of Anle138b, coupled with its potent anti-oligomer activity, underscores its potential as a disease-modifying therapy. Further clinical development, including larger and longer-term studies, will be essential to fully characterize its safety and efficacy in patient populations. The comparative data presented in this guide should serve as a valuable tool for navigating the complex landscape of neuroprotective drug development and for prioritizing candidates with the most promising therapeutic window.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. ZPD-2, a Small Compound That Inhibits α-Synuclein Amyloid Aggregation and Its Seeded Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Anle138b-F105 and known anti-prion compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel oligomer modulator Anle138b (B560633) with established anti-prion compounds, namely quinacrine (B1676205) and pentosan polysulfate (PPS). The information presented is collated from preclinical studies to aid in the evaluation of their therapeutic potential in prion diseases.
Executive Summary
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc). The development of effective therapeutics is a critical challenge. Anle138b has emerged as a promising experimental compound that has demonstrated significant efficacy in preclinical models, particularly when compared to older-generation drugs like quinacrine and pentosan polysulfate. While Anle138b shows considerable promise, especially in its ability to be administered orally and its effectiveness against certain prion strains, challenges such as strain specificity remain.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Anle138b, quinacrine, and pentosan polysulfate in mouse models of prion disease, primarily focusing on the extension of survival. The data is predominantly from studies using the RML (Rocky Mountain Laboratory) scrapie strain, a common model for prion disease research.
Table 1: Efficacy of Anle138b in RML Prion-Infected Mice
| Animal Model | Prion Strain | Treatment Protocol | Key Findings |
| C57BL/6 Mice | RML | Oral administration, 5 mg twice daily, starting at 0 days post-inoculation (dpi) | Median survival extended by 97% (355 days vs. 180 days for control)[1] |
| C57BL/6 Mice | RML | Oral administration, 5 mg once daily, starting at 80 dpi | Median survival extended by 44% (242 days vs. 168 days for control)[1] |
| C57BL/6 Mice | RML | Oral administration, 5 mg once daily, starting at 120 dpi | Median survival extended by 30% (224 days vs. 172 days for control)[1] |
| Tg(Gfap-luc) Mice | RML | Oral administration in chow | Doubled survival (mean 346 days vs. 168 days for control)[2][3][4] |
Table 2: Efficacy of Quinacrine in Prion-Infected Mouse Models
| Animal Model | Prion Strain | Treatment Protocol | Key Findings |
| Various Mouse Models | Mouse-adapted CJD | Oral administration, 10 mg/kg | No significant extension of survival[5] |
| Various Mouse Models | RML | Oral administration | Failed to prolong incubation times[6] |
| MDR(0/0) Mice | RML | Oral administration, 40 mg/kg/day | No prolongation of survival times despite high brain concentrations[7] |
Table 3: Efficacy of Pentosan Polysulfate (PPS) in Prion-Infected Mouse Models
| Animal Model | Prion Strain | Treatment Protocol | Key Findings |
| Tga20 Mice | RML | Continuous intraventricular infusion starting at 14 dpi | 49% extension in survival time[8] |
| Tg7 Mice | 263K | Continuous intraventricular infusion (230 µg/kg/day) starting at 7 dpi | Up to 2.4-fold extension of survival time[8] |
| Fukuoka-1 infected mice | Fukuoka-1 | Intraventricular infusion | Prolongation of survival was shorter than with RML strain, indicating strain dependence[9] |
Mechanisms of Action
The therapeutic strategies of Anle138b, quinacrine, and pentosan polysulfate differ significantly in their approach to combating prion disease.
Anle138b: The Oligomer Modulator
Anle138b's primary mechanism of action is the modulation of protein aggregation, specifically targeting the formation of toxic oligomers.[10][11] It is believed to bind to a structural epitope common to pathological oligomers of various amyloidogenic proteins, not just PrPSc.[11] This interaction prevents the formation of larger, more stable aggregates and may even destabilize existing oligomers.[11]
Quinacrine: An Intercalating Agent with Limited In Vivo Efficacy
Quinacrine, a planar aromatic molecule, was initially thought to inhibit PrPSc formation by intercalating into the beta-sheet structure of the aggregates, thereby preventing further recruitment of PrPC. However, its in vivo efficacy has been consistently poor.[5][6][7] This is attributed to its rapid metabolism, poor penetration of the blood-brain barrier, and the emergence of drug-resistant prion strains.[7][12]
Pentosan Polysulfate: A Polyanionic Inhibitor
Pentosan polysulfate is a large, sulfated polyanion that is thought to inhibit prion propagation by binding to the cellular prion protein (PrPC).[8] This binding may stabilize the native conformation of PrPC and prevent its conversion into the disease-associated form, PrPSc.[8] It may also interfere with the interaction between PrPC and PrPSc.[8] Due to its poor ability to cross the blood-brain barrier, PPS requires direct intraventricular administration to be effective in the central nervous system.[8]
Experimental Protocols
The following are generalized experimental protocols based on the cited preclinical studies for evaluating anti-prion compounds.
In Vivo Efficacy in Mouse Models
A common experimental workflow involves the intracerebral inoculation of mice with a prion strain, followed by a defined treatment regimen and monitoring for clinical signs and survival.
1. Animal Models:
-
Commonly used mouse strains include C57BL/6 and transgenic mice overexpressing PrP (e.g., Tga20) to achieve shorter incubation periods.
2. Prion Inoculation:
-
Mice are intracerebrally inoculated with a standardized dose of a prion-infected brain homogenate, typically the RML strain.
3. Drug Administration:
-
Anle138b: Typically administered orally, either mixed in the chow or via gavage.[1][3]
-
Quinacrine: Administered orally or via intraperitoneal injection.[5][8]
-
Pentosan Polysulfate: Due to its inability to cross the blood-brain barrier, it is administered via continuous intraventricular infusion using a surgically implanted osmotic pump.[8]
4. Monitoring and Endpoint:
-
Animals are monitored regularly for the onset of clinical signs of prion disease, such as weight loss, ataxia, and kyphosis.
-
The primary endpoint is typically survival time, defined as the time from inoculation to the terminal stage of the disease.
5. Neuropathological and Biochemical Analysis:
-
At the endpoint, brains are collected for analysis of spongiform changes, neuronal loss, astrogliosis, and the levels of PrPSc using techniques such as Western blotting and immunohistochemistry.
Conclusion
Based on the available preclinical data, Anle138b demonstrates a significant therapeutic advantage over quinacrine and pentosan polysulfate in mouse models of prion disease. Its oral bioavailability and substantial extension of survival, even when administered after the onset of symptoms, position it as a promising candidate for further development. However, the observation of strain-specificity highlights a critical challenge for all anti-prion drug development. Quinacrine has proven to be ineffective in vivo, while the invasive administration route of pentosan polysulfate limits its clinical applicability. Future research should focus on direct, head-to-head comparative studies of promising compounds across multiple prion strains to identify the most robust therapeutic strategies.
References
- 1. anle138b: the new most promising experimental compound for treating prion diseases [cureffi.org]
- 2. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinacrine does not prolong survival in a murine Creutzfeldt-Jakob disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pentosan polysulfate induces low-level persistent prion infection keeping measurable seeding activity without PrP-res detection in Fukuoka-1 infected cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinacrine promotes replication and conformational mutation of chronic wasting disease prions - PMC [pmc.ncbi.nlm.nih.gov]
Anle138b: A Comparative Meta-Analysis of its Efficacy in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Anle138b, a promising small molecule oligomer modulator, across a range of neurodegenerative diseases. By objectively comparing its performance with other therapeutic alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of neurodegeneration.
Executive Summary
Anle138b has demonstrated significant therapeutic potential in preclinical models of several neurodegenerative disorders, primarily by inhibiting the aggregation of pathological proteins such as alpha-synuclein, tau, and prion protein.[1][2][3] Its mode of action centers on the modulation of toxic oligomer formation, a common pathological hallmark of these diseases.[1][2] Preclinical studies have consistently shown that Anle138b can reduce protein aggregates, prevent neuronal loss, and improve motor and cognitive functions in various animal models.[4][5][6][7] Furthermore, it exhibits excellent oral bioavailability and blood-brain barrier penetration, crucial properties for a centrally acting therapeutic.[1][2] This guide synthesizes the available quantitative data to facilitate a comparative assessment of Anle138b's efficacy and provides detailed experimental protocols for key studies.
Data Presentation: Efficacy of Anle138b in Neurodegenerative Disease Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Anle138b in models of Parkinson's Disease, Multiple System Atrophy, Prion Disease, and Alzheimer's Disease.
Table 1: Parkinson's Disease
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| (Thy1)-h[A30P]α-syn transgenic mice | Anle138b (5 mg twice daily) in peanut butter, starting at 50 weeks of age (after symptom onset) | Disease-free survival (defined by motor performance on Rotarod) | Mean disease-free survival prolonged by 59 days (536 vs. 477 days for placebo) | [1] |
| Low-dose intragastric rotenone (B1679576) mouse model | Anle138b in feed | Motor performance (Rotarod) | Ameliorated the decrease in motor performance observed in rotenone-treated mice after 3 and 4 months. | [4] |
| (Thy1)-h[A30P]α-syn transgenic mice | Anle138b (2 mg/day for 2 weeks, then 5 mg/day, then 10 mg/day) in peanut butter | Motor performance (Rotarod) | Significantly improved motor performance compared to placebo-treated mice. | [4] |
| New mouse model of α-synucleinopathy | Anle138b treatment after 9 months | Dopamine (B1211576) levels, nerve cell death, motor symptoms | Reduced α-synuclein clumps, restored dopamine levels, prevented nerve cell death, and reversed subtle motor symptoms. | [8] |
Table 2: Multiple System Atrophy (MSA)
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| PLP-hαSyn transgenic mice | Anle138b in food pellets (0.6 g/kg and 2 g/kg) for 4 months, starting at 2 months of age | Motor function, glial cytoplasmic inclusions (GCIs), dopaminergic neuron count | Reversal of motor function to healthy control levels. ~30% reduction in GCIs in substantia nigra and striatum. Preservation of dopaminergic neurons. | [5][9] |
| PLP-α-syn transgenic mice + 3-nitropropionic acid (3-NP) | Anle138b for 1 month | Motor performance (stride length), neuronal loss, GCI density | Improvement in stride length, but no attenuation of dopaminergic or Purkinje cell loss, and no change in GCI density. | [10][11][12] |
| PLP-α-syn mice | PD03 immunotherapy, Anle138b, or a combination | Motor performance, nigral neuronal loss, α-synuclein oligomer levels | Single therapies improved gait deficits and preserved dopaminergic neurons, associated with reduced α-synuclein oligomers. | [13] |
Table 3: Prion Disease
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| RML scrapie-infected C57BL/6 mice | Anle138b (5 mg daily) in peanut butter, starting at 80 or 120 days post-infection (dpi) | Survival time | Significantly prolonged survival even when treatment started at 120 dpi. | [4] |
| RML scrapie-infected Tg(Gfap-luc) mice | Anle138b (2g/kg in chow) from 0 dpi | Survival time, astrogliosis (bioluminescence) | Doubled survival time (346 ± 72 days vs. 168 ± 14 days for placebo). Suppressed astrogliosis. | [7][10][14] |
| Genetic prion disease knock-in mouse models (D178N and E200K) | Anle138b in diet from ~2 months of age | Survival, bioluminescence, histology | No significant difference in survival or other clear disease endpoints compared to placebo. | [7][10][14][15] |
Table 4: Alzheimer's Disease
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| hTau transgenic mice | Late-stage Anle138b treatment | Tau pathology (immunohistochemistry), glucose metabolism (FDG-PET) | Significantly ameliorated tau pathology (frontal cortex: -53%; hippocampus: -59%). Reversal of metabolic decline. | [16] |
| Murine autaptic hippocampal cultures with synthetic Aβ oligomers | Pre-incubation with Anle138b before Aβ exposure | Synaptic function | Failed to protect neurons from oligomer-induced synaptotoxicity in this in vitro model. | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Parkinson's Disease Models
-
(Thy1)-h[A30P]α-syn Transgenic Mouse Model:
-
Animals: Transgenic mice expressing human A30P mutated α-synuclein under the Thy1 promoter on a C57/Bl6 background.[4]
-
Treatment Administration: Anle138b was dissolved in DMSO and mixed with peanut butter for oral administration. Dosing regimens varied between studies, with one study initiating treatment after symptom onset.[1][4]
-
Behavioral Assessment (Rotarod): Motor coordination and balance were assessed using an accelerating rotarod. The latency to fall from the rotating rod was recorded.[1][4]
-
Histological Analysis: Post-mortem brain tissue was analyzed for α-synuclein deposition and neuronal loss in the substantia nigra.[4]
-
-
Rotenone-Induced Mouse Model:
-
Animals: One-year-old C57Bl/6J mice.[4]
-
Induction of Pathology: Chronic oral administration of the mitochondrial complex I inhibitor, rotenone.[4]
-
Treatment Administration: Anle138b was incorporated into the feed.[4]
-
Behavioral Assessment (Rotarod): Motor performance was evaluated using the rotarod test at multiple time points.[4]
-
Multiple System Atrophy (MSA) Model
-
PLP-hαSyn Transgenic Mouse Model:
-
Animals: Transgenic mice overexpressing human wild-type α-synuclein under the proteolipid protein (PLP) promoter.[5][9]
-
Treatment Administration: Anle138b was formulated into food pellets at two different doses (0.6 g/kg and 2 g/kg) and provided ad libitum for 4 months.[5][9]
-
Behavioral Analysis: Motor function was assessed, though the specific tests are not detailed in the abstract.
-
Histological and Molecular Analysis: Brain sections were analyzed for the number of glial cytoplasmic inclusions (GCIs), α-synuclein oligomers, dopaminergic neuron preservation (tyrosine hydroxylase staining), and microglial activation.[5][9]
-
Prion Disease Models
-
RML Scrapie-Infected Mouse Model:
-
Animals: C57BL/6 mice or Tg(Gfap-luc) mice (for bioluminescence imaging).[4][7][14]
-
Inoculation: Intracerebral inoculation with brain homogenate from mice terminally ill with the RML scrapie strain.[4][7][14]
-
Treatment Administration: Anle138b was administered orally, either mixed with peanut butter or formulated in chow.[4][7][14]
-
Efficacy Readouts:
-
Survival: Monitored daily for clinical signs of scrapie, and survival time was recorded.[4][7][14]
-
Astrogliosis: In Tg(Gfap-luc) mice, astrogliosis was monitored in vivo through bioluminescence imaging after intraperitoneal injection of D-luciferin.[7][14]
-
PrPSc Accumulation: Brain tissue was analyzed for the presence of proteinase K-resistant PrPSc by immunoblot.[4]
-
-
Comparison with Alternatives
While direct head-to-head preclinical studies are limited, this section provides a comparative overview of Anle138b with other small molecule inhibitors targeting α-synuclein aggregation.
Table 5: Comparison of α-Synuclein Aggregation Inhibitors
| Compound | Mechanism of Action | Key Preclinical Findings | Clinical Development Status | Reference |
| Anle138b | Oligomer modulator; binds to pathological aggregates and inhibits oligomer formation.[1][2] | Reduces α-synuclein aggregates, prevents neuronal loss, and improves motor function in various PD and MSA models.[1][4][5] | Phase 1 trials completed, showing good safety and tolerability.[3] | [1][2][3][4][5] |
| UCB0599 (NPT200-11) | Prevents α-synuclein misfolding on lipid membranes.[5] | Decreased aggregated α-synuclein levels and improved motor function in transgenic mice.[5] | Phase 1/1b studies completed, demonstrating an acceptable safety profile.[5] Currently in a Phase 2 trial (ORCHESTRA).[1] | [1][5] |
| SynuClean-D (SC-D) | Inhibits α-synuclein aggregation and disrupts mature amyloid fibrils. | Reduces α-synuclein aggregation and rescues dopaminergic neurons in C. elegans models of PD. | Preclinical | |
| ZPD-2 | Inhibits α-synuclein aggregation and seeded polymerization. | Reduces α-synuclein inclusions and decreases dopaminergic neuron degeneration in C. elegans models of PD. | Preclinical | [14] |
Mandatory Visualizations
Anle138b Mechanism of Action
References
- 1. cndlifesciences.com [cndlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. SynuClean-D Can Revert Neurodegeneration Caused By Parkinson's [sciencebeta.com]
- 14. ZPD-2, a Small Compound That Inhibits α-Synuclein Amyloid Aggregation and Its Seeded Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SynuClean-D | TargetMol [targetmol.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Anle138b
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the proper disposal of Anle138b, a novel oligomer modulator used in neurodegenerative disease research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Anle138b is an inhibitor of protein aggregation, specifically targeting the formation of pathological aggregates of proteins like alpha-synuclein (B15492655) and prion protein.[1][2] While it shows promise as a therapeutic agent, it is crucial to handle and dispose of this compound with care, following established safety protocols. This guide is intended for laboratory research use only.[1]
Chemical and Physical Properties of Anle138b
A clear understanding of the chemical and physical properties of Anle138b is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 343.18 g/mol |
| Molecular Formula | C₁₆H₁₁BrN₂O₂ |
| CAS Number | 882697-00-9 |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml |
Source: Tocris Bioscience, Cayman Chemical[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US) or EN 166(EU).[3]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Anle138b. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.
1. Preparation of Waste Container:
- Select a suitable, clearly labeled, and closed container for chemical waste.
- The container must be compatible with the combustible solvent to be used for dissolution.
2. Dissolution of Anle138b:
- For surplus and non-recyclable solutions, the recommended disposal method is to dissolve or mix the material with a combustible solvent.[3]
- Carefully transfer the Anle138b waste into the prepared waste container.
- Add a combustible solvent (e.g., ethanol, acetone) to dissolve the Anle138b completely. The choice of solvent should be in accordance with local regulations and the capabilities of the licensed disposal company.
3. Final Disposal:
- The dissolved Anle138b waste should be sent to a licensed disposal company for incineration.[3]
- The chemical incinerator must be equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction of the compound.[3]
- Never dispose of Anle138b down the drain.[3]
4. Decontamination of Labware:
- All labware that has come into contact with Anle138b should be thoroughly decontaminated.
- Wash with soap and plenty of water.[3] For enhanced cleaning of protein aggregates, commercial detergents and SDS are more effective than methods designed for prion decontamination.
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Personal Precautions: Use personal protective equipment, including respiratory protection if dust is present.[3] Avoid breathing vapors, mist, gas, or dust.[3] Ensure adequate ventilation and evacuate personnel to safe areas.[3]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[3] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3]
-
Environmental Precautions: Do not let the product enter drains.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the Anle138b disposal procedure.
Caption: Workflow for the proper disposal of Anle138b.
References
Essential Safety and Handling of Anle138b-F105: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Anle138b-F105, a novel AUTOTAC (AUTOphagy-TArgeting Chimera), this document provides essential, immediate safety and logistical information. The following procedural guidance is based on available data for the parent compound, Anle138b, and general best practices for handling novel, biologically active chemical entities. Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, treating the compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is mandatory:
-
Eye Protection: Chemical safety glasses with side-shields are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently.
-
Body Protection: A laboratory coat is essential to protect against skin contact.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment. Follow these procedural steps:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended. All necessary PPE should be donned before starting any procedure.
-
Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools and techniques to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Experimental Use: During experimental procedures, be mindful of potential contact with skin, eyes, and clothing.
-
Post-Handling: After handling is complete, thoroughly clean the work area and any equipment used. Dispose of all contaminated materials according to the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.
-
Unused Compound: Unused this compound should be treated as chemical waste.
-
Waste Disposal: All waste containing this compound must be disposed of through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Safety Data Summary
The following table summarizes key safety information for Anle138b, the parent compound of this compound. This information should be considered as a baseline for handling the F105 variant.
| Category | Information |
| Route of Exposure | Skin contact, eye contact, inhalation, ingestion. |
| Health Hazards | The specific health hazards of this compound are not fully characterized. Based on Anle138b, it may cause skin, eye, and respiratory irritation. |
| First Aid: Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Spill Response | For small spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for disposal. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
